molecular formula C44H72O11 B610604 Rutamycin CAS No. 1404-59-7

Rutamycin

Numéro de catalogue: B610604
Numéro CAS: 1404-59-7
Poids moléculaire: 777.0 g/mol
Clé InChI: LVWVMRBMGDJZLM-BONFEJLISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oligomycin D is an oligomycin with formula C44H72O11 that is oligomycin A in which the methyl substituent adjacent to the spirocyclic centre has been replaced by a hydrogen. It has a role as an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor, an antineoplastic agent and a nematicide. It is an oligomycin, a pentol, a triketone and an antibiotic antifungal agent.
A macrolide antibiotic of the oligomycin group, obtained from Streptomyces rutgersensis. It is used in cytochemistry as a tool to inhibit various ATPases and to uncouple oxidative phosphorylation from electron transport and also clinically as an antifungal agent.

Propriétés

Numéro CAS

1404-59-7

Formule moléculaire

C44H72O11

Poids moléculaire

777.0 g/mol

Nom IUPAC

(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1

Clé InChI

LVWVMRBMGDJZLM-BONFEJLISA-N

SMILES isomérique

CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

SMILES canonique

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Rutamycin;  Oligomycin D;  A 272;  A272;  A-272

Origine du produit

United States

Foundational & Exploratory

Rutamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutamycin, a macrolide antibiotic belonging to the oligomycin family, is a secondary metabolite produced by select species of the genus Streptomyces. First identified in Streptomyces rutgersensis, it has also been isolated from Streptomyces aureofaciens. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the methodologies for its extraction and purification, and the analytical techniques employed for its structural elucidation and quantification. Furthermore, this guide explores its mechanism of action as a potent inhibitor of mitochondrial F1F0-ATP synthase and summarizes its antifungal activity.

Introduction

The genus Streptomyces is a prolific source of a vast array of secondary metabolites, including a majority of the clinically important antibiotics. This compound, also known as Oligomycin D, is a notable member of the macrolide class of antibiotics produced by these filamentous bacteria.[1] Its discovery stemmed from screening programs aimed at identifying novel antimicrobial agents from soil microorganisms. This compound has garnered significant interest due to its potent antifungal properties and its specific mechanism of action, which involves the inhibition of the F1F0-ATP synthase, a crucial enzyme in cellular energy metabolism.[2] This technical guide serves as a resource for researchers and professionals involved in natural product discovery, antibiotic development, and mitochondrial research, providing a detailed account of the processes from microbial culture to the characterization of the pure compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid with the molecular formula C44H72O11 and a molecular weight of approximately 777.0 g/mol .[2] It is characterized by a 26-membered macrolide ring structure. Its solubility profile and other key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C44H72O11[2]
Molecular Weight 777.0 g/mol [2]
Appearance White crystalline solid[3]
Melting Point Approximately 127-128 °C[3]
Solubility Soluble in lower alcohols, esters, ketones, chloroform, DMSO, and DMF.[3]
Slightly soluble in diethyl ether.[3]
Relatively insoluble in water and hydrocarbon solvents.[3]
UV Absorption (in EtOH) λmax at 225 nm[3]

Production of this compound

Producing Organism

This compound is produced by specific strains of Streptomyces, most notably Streptomyces rutgersensis (ATCC 14876) and Streptomyces aureofaciens.[1][3] These Gram-positive, filamentous bacteria are commonly found in soil and are renowned for their ability to synthesize a diverse range of secondary metabolites.

Fermentation Protocol

The production of this compound is achieved through submerged aerobic fermentation. While specific high-yield protocols are often proprietary, a general two-stage fermentation process can be outlined based on common practices for Streptomyces cultivation.[3][4][5]

3.2.1. Seed Culture Preparation

  • Inoculum: A slant culture of Streptomyces rutgersensis or Streptomyces aureofaciens is used to inoculate a seed medium.

  • Seed Medium Composition (Example):

    • Glucose: 15 g/L

    • Soybean meal: 15 g/L

    • Corn steep solids: 5 g/L

    • Sodium chloride: 5 g/L

    • Calcium carbonate: 2 g/L

    • pH adjusted to 7.2-7.4 before sterilization.[3]

  • Incubation: The seed culture is incubated in a shake flask at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours to obtain a dense vegetative mycelial suspension.[4]

3.2.2. Production Culture

  • Production Medium Composition (Example):

    • Dextrose: 10 g/L

    • Bacto-Peptone: 5 g/L

    • Molasses: 20 mL/L

    • Calcium carbonate: 2 g/L

    • Antifoaming agent (e.g., P-2000): 0.08 mL/L

    • pH adjusted to 7.2-7.4 before sterilization.[3]

  • Inoculation: The production medium is inoculated with the seed culture at a ratio of 5-10% (v/v).

  • Fermentation Conditions: The fermentation is carried out in a bioreactor under the following conditions:

    • Temperature: 28-30°C[3]

    • Aeration: Sterile air is supplied at a rate of approximately 0.5 volumes of air per volume of medium per minute (vvm).[3]

    • Agitation: The culture is stirred to ensure adequate mixing and oxygen transfer.

    • Duration: Fermentation is typically continued for 70-120 hours. This compound production is a secondary metabolic process, with maximum yields generally achieved in the stationary phase of growth.[3]

3.2.3. Fermentation Workflow

A generalized workflow for the fermentation of Streptomyces for this compound production.

Extraction and Purification

Since a significant portion of the produced this compound is associated with the mycelia, the extraction process is designed to recover the compound from the biomass.[3] The following protocol is a general guide based on patent literature and methods for similar macrolides.[3][5]

4.1. Extraction

  • Biomass Separation: The fermentation broth is filtered to separate the mycelial cake from the culture filtrate.

  • Solvent Extraction: The wet filter cake is extracted multiple times with an organic solvent, such as 70% aqueous acetone, with stirring.[3]

  • Solvent Removal: The combined solvent extracts are concentrated under reduced pressure to remove the organic solvent, yielding an aqueous concentrate.

  • Liquid-Liquid Extraction: The aqueous concentrate is then extracted with a water-immiscible organic solvent like ethyl acetate to transfer the this compound into the organic phase.

4.2. Purification

  • Concentration and Precipitation: The organic extract is concentrated to a viscous oil. This oil can be poured into a non-polar solvent like a hexane mixture ("Skellysolve-B") to precipitate the crude this compound.[3]

  • Crystallization: The crude precipitate is dissolved in a minimal amount of hot methanol. Water is added until the solution becomes opalescent, and the solution is then refrigerated to induce crystallization. The resulting crystals are collected by filtration.[3]

  • Recrystallization: For further purification, the crystals can be recrystallized from a suitable solvent system, such as diethyl ether or methanol/water.[3]

4.3. Extraction and Purification Workflow

A generalized workflow for the extraction and purification of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of macrolide antibiotics. A general method for this compound analysis would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

  • Detection: UV detection at around 225 nm, or by mass spectrometry (LC-MS) for higher sensitivity and specificity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula.[6] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analytical TechniquePurpose
HPLC Purity assessment and quantification.
HRMS Determination of exact mass and molecular formula.
MS/MS Structural information from fragmentation patterns.
1H NMR Information on the proton environment and connectivity.
13C NMR Information on the carbon skeleton.
2D NMR Detailed structural elucidation and assignment of signals.

Mechanism of Action and Biological Activity

Inhibition of F1F0-ATP Synthase

This compound's primary mechanism of action is the potent and specific inhibition of the F1F0-ATP synthase (also known as mitochondrial complex V).[2] This enzyme is responsible for the synthesis of ATP through oxidative phosphorylation. This compound binds to the F0 subunit of the synthase, blocking the proton channel and thereby uncoupling electron transport from ATP synthesis.[8][9] This disruption of cellular energy production is the basis for its biological activity.

Mechanism of action of this compound as an inhibitor of F1F0-ATP synthase.
Downstream Cellular Effects

The inhibition of ATP synthase by this compound leads to a cascade of downstream cellular events, primarily stemming from the disruption of energy homeostasis.

Downstream_Effects This compound This compound ATP_Synthase ATP Synthase Inhibition This compound->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction ATP_Synthase->Mito_Dysfunction AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis Glycolysis Increased Glycolysis AMPK_Activation->Glycolysis ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis

Downstream cellular consequences of ATP synthase inhibition by this compound.
Antifungal Spectrum

This compound exhibits significant inhibitory activity against a range of fungi. The table below presents some reported Minimum Inhibitory Concentration (MIC) values.[3] It is important to note that these values can vary depending on the specific fungal strain and the testing methodology used.

Fungal SpeciesMinimum Inhibitory Concentration (µg/mL)Reference(s)
Pellicularia filamentosa25.0[3]
Penicillium expansum50.0[3]
Trichophyton mentagrophytes1.56[3]
Microsporum gypseum6.25[3]
Candida albicans>100[3]
Aspergillus niger>100[3]

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and specific mode of action. The methodologies outlined in this guide, from the fermentation of Streptomyces to the purification and characterization of the final compound, provide a foundational understanding for researchers in the field. While much of the detailed, high-yield production data remains proprietary, the principles and general protocols described herein offer a solid starting point for the laboratory-scale isolation and study of this important macrolide antibiotic. Further research into the optimization of its production and a more comprehensive evaluation of its therapeutic potential are warranted.

References

The Chemical Architecture and Biological Profile of Rutamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutamycin, also known as Oligomycin D, is a potent macrolide antibiotic produced by Streptomyces rutgersensis. It is a highly specific and valuable molecular probe in cell biology and bioenergetics due to its inhibitory action on mitochondrial F₁F₀-ATP synthase. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for assessing its activity and a summary of its impact on cellular signaling pathways are also presented to facilitate its application in research and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex 26-membered macrolide characterized by a spiroketal system and a polyketide backbone adorned with multiple hydroxyl and methyl groups. Its intricate structure is fundamental to its biological activity.

Identifier Value Citation
IUPAC Name (1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione[1]
SMILES String CC[C@@H]\1CC[C@H]2--INVALID-LINK--CC--INVALID-LINK--C--INVALID-LINK--O)C)OC(=O)/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C)O)(C)O)C)O)C)C)O)C">C@HC[1]
Molecular Formula C₄₄H₇₂O₁₁[1]

A summary of the key physicochemical properties of this compound is provided in the table below.

Property Value Citation
Molecular Weight 777.0 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 127-128 °C[2]
Solubility Soluble in ethanol, methanol, DMSO, and DMF. Practically insoluble in water.[3][4]
Acetone: 33.4 mg/mL[5]
Ethanol: 25 mg/mL[5]
Methanol: 0.9-1.1 mg/mL[5]
DMF: 0.9-1.1 mg/mL[5]
pKa No titratable groups indicated by electrometric titration.[2]
XLogP3 6.6[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 11[1]

Biological Properties and Mechanism of Action

This compound's primary biological activity stems from its potent and specific inhibition of the F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.

Mechanism of Action: this compound binds to the F₀ subunit of the ATP synthase, specifically to the oligomycin sensitivity-conferring protein (OSCP), which is part of the stator stalk connecting the F₁ and F₀ domains. This binding event physically obstructs the proton channel of the F₀ subunit, thereby preventing the translocation of protons down their electrochemical gradient. The blockage of proton flow stalls the rotation of the c-ring, which in turn inhibits the conformational changes in the F₁ subunit required for ATP synthesis. This leads to a cessation of oxidative phosphorylation.[6]

The biological consequences of ATP synthase inhibition by this compound are profound, including a decrease in cellular ATP levels, an increase in the mitochondrial membrane potential, and a reduction in oxygen consumption. These effects ultimately trigger cellular stress responses and can lead to apoptosis.

Biological Activity Value Citation
Target F₁F₀-ATP synthase (Complex V)[3]
IC₅₀ (ATP synthase) 36 µM[7]
Cellular Effects Inhibition of oxidative phosphorylation, induction of apoptosis, antifungal, antitumor, and nematicidal activities.[3]

Experimental Protocols

In Vitro ATP Synthase Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of this compound on the activity of isolated ATP synthase. The assay measures the decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis.

Materials:

  • Isolated mitochondria or purified ATP synthase

  • ATP Synthase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM EGTA, 2 mM MgCl₂)

  • Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mix containing ATP Synthase Assay Buffer, coupling enzymes, PEP, and NADH.

  • Add the isolated mitochondria or purified ATP synthase to the wells of the microplate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubate the plate for a short period (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately start kinetic measurements of absorbance at 340 nm every minute for 30-60 minutes.

  • Calculate the rate of NADH oxidation (decrease in absorbance over time) for each concentration of this compound.

  • Plot the rate of reaction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells by measuring mitochondrial reductase activity.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.[8][9]

Signaling Pathway Analysis

The inhibition of ATP synthase by this compound has significant downstream effects on cellular signaling, most notably on the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.

Rutamycin_mTOR_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_Synthase F₁F₀-ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ flow AMPK AMPK ATP->AMPK Inhibits ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ATP_Synthase Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits

Caption: this compound's inhibition of ATP synthase leads to decreased ATP levels, activating AMPK, which in turn inhibits mTORC1, impacting protein synthesis and autophagy.

The workflow for assessing the impact of this compound on cellular bioenergetics using a Seahorse XF Analyzer is a powerful technique to study mitochondrial function in real-time.

Seahorse_Workflow cluster_workflow Seahorse XF Assay Workflow Start Baseline OCR Measurement Inject_this compound Inject this compound (ATP Synthase Inhibitor) Start->Inject_this compound ATP_Production Measure ATP-linked Respiration Inject_this compound->ATP_Production Inject_FCCP Inject FCCP (Uncoupler) ATP_Production->Inject_FCCP Max_Respiration Measure Maximal Respiration Inject_FCCP->Max_Respiration Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Max_Respiration->Inject_Rot_AA Non_Mito_Resp Measure Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Resp End Data Analysis Non_Mito_Resp->End

Caption: A typical workflow for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function upon treatment with this compound and other modulators.

Conclusion

This compound is an indispensable tool for studying mitochondrial function and cellular bioenergetics. Its well-defined mechanism of action as a specific inhibitor of F₁F₀-ATP synthase allows for the precise dissection of metabolic pathways and their influence on cellular signaling. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies targeting cellular metabolism.

References

An In-Depth Technical Guide to the Mechanism of Action of Rutamycin on ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which Rutamycin, a macrolide antibiotic, inhibits the function of F1Fo-ATP synthase. We delve into the specific binding interactions, the consequential effects on proton translocation and ATP synthesis, and the key experimental methodologies used to elucidate this mechanism. This document is intended to be a valuable resource for researchers in biochemistry, pharmacology, and drug development who are investigating mitochondrial bioenergetics and the therapeutic potential of ATP synthase inhibitors.

Introduction to ATP Synthase

The F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi). This process, known as oxidative phosphorylation, is driven by the electrochemical gradient of protons generated by the electron transport chain. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is integrated into the membrane and forms a proton channel. The flow of protons through the Fo domain induces a rotational movement of a central stalk and the c-ring, which in turn drives conformational changes in the F1 domain, leading to ATP synthesis.

This compound: A Potent Inhibitor of the Fo Domain

This compound is a macrolide antibiotic produced by Streptomyces rutgersensis. It is structurally and functionally similar to oligomycin and is a potent and specific inhibitor of F1Fo-ATP synthase. Its primary mechanism of action involves the direct binding to the Fo domain, thereby obstructing the proton translocation essential for ATP synthesis.

Binding Site and Molecular Interactions

High-resolution structural studies have revealed that this compound, like oligomycin, binds to the c-ring of the Fo subunit. The c-ring is a cylindrical assembly of multiple c-subunits that forms the rotor of the ATP synthase motor. This compound intercalates into a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent c-subunits.

A crucial interaction involves a conserved acidic residue (glutamate in yeast, aspartate in mammals) within each c-subunit that is essential for proton binding and release. This compound's binding sterically hinders the conformational changes of this residue that are necessary for proton translocation, effectively locking the c-ring and preventing its rotation. This blockage of the proton channel is the primary event leading to the inhibition of ATP synthesis.

Mechanism of Inhibition

The binding of this compound to the Fo c-ring initiates a cascade of events that culminates in the cessation of ATP synthesis:

  • Blockade of Proton Translocation: By physically obstructing the proton-conducting channel within the Fo domain, this compound prevents the flow of protons from the intermembrane space into the mitochondrial matrix.

  • Inhibition of Rotor Rotation: The proton motive force can no longer drive the rotation of the c-ring and the central stalk (γ, δ, and ε subunits).

  • Stalling of the F1 Motor: The lack of rotation in the central stalk prevents the necessary conformational changes in the catalytic β-subunits of the F1 domain. These conformational changes (loose, tight, and open states) are essential for the binding of ADP and Pi, the synthesis of ATP, and the release of the newly formed ATP.

  • Inhibition of ATP Synthesis: Consequently, the entire process of ATP synthesis via oxidative phosphorylation is halted.

The following diagram illustrates the inhibitory effect of this compound on the ATP synthase complex.

Rutamycin_Mechanism cluster_Mitochondrion Inner Mitochondrial Membrane cluster_ATPSynthase ATP Synthase (F1Fo) Intermembrane Space Intermembrane Space Matrix Matrix F1 F1 Domain (Catalytic) Fo Fo Domain (Proton Channel) ATP ATP F1->ATP Synthesizes c_ring c-ring Fo->c_ring contains c_ring->F1 Drives Rotation Protons_IMS H+ Protons_IMS->c_ring Proton Flow ADP_Pi ADP + Pi ADP_Pi->F1 Substrates This compound This compound This compound->c_ring Binds and Blocks Seahorse_Workflow cluster_Preparation Preparation cluster_Assay Seahorse XF Assay cluster_Analysis Data Analysis Isolate_Mito Isolate Mitochondria Seed_Plate Seed Mitochondria in XF Plate Isolate_Mito->Seed_Plate Basal Measure Basal Respiration (Substrate) Seed_Plate->Basal Prepare_Reagents Prepare Substrates & Inhibitors State3 Inject ADP (State 3 Respiration) Basal->State3 State4o Inject this compound (State 4o Respiration) State3->State4o Uncoupled Inject FCCP (Maximal Respiration) State4o->Uncoupled Inhibited Inject Rotenone/Antimycin A (Non-mitochondrial Respiration) Uncoupled->Inhibited Calculate_OCR Calculate OCR at each stage Inhibited->Calculate_OCR Determine_ATP_Synthase_Activity Determine ATP Synthase-linked Respiration (State 3 - State 4o) Calculate_OCR->Determine_ATP_Synthase_Activity

Understanding the Antifungal Properties of Rutamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamycin is a macrolide antibiotic belonging to the oligomycin group, produced by the bacterium Streptomyces rutgersensis. It is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production. This property underpins its broad biological activities, including its notable antifungal effects. This technical guide provides an in-depth overview of the antifungal properties of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Due to the limited availability of extensive research specifically on this compound, data from the closely related and structurally similar compound, Oligomycin A, is included to provide a more comprehensive understanding.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of the F1Fo-ATP synthase (also known as complex V) in the mitochondrial inner membrane. This enzyme is crucial for the final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.

By binding to the F_o_ subunit of the ATP synthase, this compound blocks the proton channel, thereby uncoupling oxidative phosphorylation from the electron transport chain. This leads to a rapid depletion of intracellular ATP, triggering a cascade of downstream events that ultimately result in fungal cell death.

The consequences of ATP synthase inhibition include:

  • Disruption of Mitochondrial Membrane Potential: Inhibition of the proton flow through ATP synthase leads to a collapse of the mitochondrial membrane potential.

  • Induction of Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Induction of Apoptosis: The combination of ATP depletion, mitochondrial dysfunction, and oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death.

Quantitative Data on Antifungal Activity

The in vitro antifungal activity of this compound and the related compound Oligomycin A has been evaluated against a range of pathogenic fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.

Table 1: In Vitro Antifungal Spectrum of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Pellicularia filamentosa25.0
Penicillium expansum50.0
Botrytis cinerea50.0
Colletotrichum pisi50.0
Trichophyton mentagrophytes1.56
Trichophyton rubrum1.56
Microsporum gypseum1.56
Candida albicans12.5
Cryptococcus neoformans3.12
Saccharomyces cerevisiae0.78

Data from a US patent, readings at 72 hours unless otherwise specified.

Table 2: In Vitro Antifungal Activity of Oligomycin A

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.5 - 4
Candida glabrata1 - 8
Candida parapsilosis0.25 - 2
Candida tropicalis0.5 - 4
Cryptococcus neoformans0.125 - 1
Aspergillus fumigatus1 - 8
Aspergillus flavus2 - 16
Aspergillus niger4 - 32

Note: This data is compiled from various sources and represents a general range of reported MICs for Oligomycin A.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts.

a. Inoculum Preparation:

  • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed.

  • Prepare a fungal suspension in sterile saline (0.85% NaCl) or RPMI-1640 medium.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

b. Microplate Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

c. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration with no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

a. Procedure:

  • Following the determination of the MIC, take an aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth.

  • Spread the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at the optimal growth temperature for 48-72 hours or until growth is visible in the subcultures from the growth control well.

b. MFC Determination:

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.

Assay for this compound-Induced Apoptosis

a. Annexin V-FITC and Propidium Iodide (PI) Staining:

  • Treat fungal cells with this compound at concentrations around the MIC value for a specified time.

  • Harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells in an Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

b. TUNEL (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) Assay:

  • Treat fungal cells with this compound as described above.

  • Fix and permeabilize the cells.

  • Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for characterizing its antifungal properties.

Antifungal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Compound_Library Compound Library / Natural Product Extract Primary_Screening Primary Screening (e.g., Broth Microdilution MIC) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Target_Identification Target Identification (e.g., ATP Synthase Inhibition Assay) Hit_Identification->Target_Identification Cellular_Effects Analysis of Cellular Effects Target_Identification->Cellular_Effects Animal_Model Animal Model of Fungal Infection Target_Identification->Animal_Model Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL) Cellular_Effects->Apoptosis_Assay ROS_Measurement ROS Measurement Cellular_Effects->ROS_Measurement Mitochondrial_Assays Mitochondrial Function Assays (Membrane Potential) Cellular_Effects->Mitochondrial_Assays Efficacy_Testing Efficacy Testing (Survival, Fungal Burden) Animal_Model->Efficacy_Testing Toxicology Toxicology Studies Efficacy_Testing->Toxicology

Caption: Experimental workflow for antifungal drug discovery and mechanism of action studies.

Mitochondrial_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase MMP Mitochondrial Membrane Potential Collapse ATP_Synthase->MMP inhibition ETC Electron Transport Chain ETC->MMP uncoupling ROS Increased ROS Production MMP->ROS Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound in fungal cells.

Conclusion

This compound exhibits significant antifungal activity, primarily through the potent and specific inhibition of mitochondrial F1Fo-ATP synthase. This leads to a cascade of events including cellular energy depletion, mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death. While more extensive research is needed to fully delineate its antifungal spectrum and the intricacies of its downstream signaling effects, this compound and other oligomycins represent a promising class of compounds for the development of novel antifungal therapies. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of these and other natural product-based antifungal agents.

Elucidation of the Rutamycin Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Rutamycin is a potent macrolide antibiotic produced by the soil bacterium Streptomyces aureofaciens. As a member of the polyketide family, its intricate molecular architecture is assembled by a multi-modular polyketide synthase (PKS) enzyme complex. Understanding the genetic and biochemical blueprint of this compound biosynthesis is paramount for endeavors in strain improvement, combinatorial biosynthesis of novel analogs, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the this compound biosynthesis pathway, drawing parallels with well-characterized polyketide biosynthetic systems.

1. Introduction

Streptomyces species are renowned for their prolific capacity to produce a vast array of secondary metabolites, including many clinically important antibiotics. This compound, a 26-membered macrolide, exhibits significant antifungal and antiproliferative activities. Its complex structure, featuring a polyketide backbone adorned with multiple hydroxyl and methyl groups, is a testament to the intricate enzymatic machinery responsible for its synthesis. While the total chemical synthesis of this compound has been achieved, the biological route to its production within Streptomyces aureofaciens remains an area of active investigation. This guide aims to synthesize the available information and provide a framework for future research.

2. The Putative this compound Biosynthetic Gene Cluster

Based on the established principles of polyketide biosynthesis in Streptomyces, it is hypothesized that the this compound biosynthetic pathway is encoded by a contiguous set of genes organized in a biosynthetic gene cluster (BGC). Although the specific this compound BGC has not been explicitly detailed in publicly available literature, its discovery would be the foundational step in fully characterizing the pathway.

Experimental Protocol: Identification of the this compound Biosynthetic Gene Cluster

A common approach to identify a BGC for a specific polyketide like this compound involves a combination of genomic and molecular techniques:

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA is isolated from a this compound-producing strain of Streptomyces aureofaciens. The genome is then sequenced using next-generation sequencing technologies to obtain a draft or complete genome sequence.

  • Bioinformatic Analysis: The genome sequence is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is specifically focused on identifying Type I Polyketide Synthase (PKS) gene clusters, which are responsible for the synthesis of macrolides like this compound.

  • Candidate Gene Cluster Identification: A candidate this compound BGC would be expected to encode a large, multi-modular PKS system with a domain organization consistent with the structure of the this compound polyketide backbone. The number of modules and the types of catalytic domains (e.g., ketosynthase [KS], acyltransferase [AT], dehydratase [DH], ketoreductase [KR], enoylreductase [ER], and acyl carrier protein [ACP]) within each module would be predicted to correspond to the step-wise assembly of the this compound molecule.

  • Gene Inactivation and Metabolite Analysis: To confirm the function of the candidate BGC, targeted gene inactivation experiments are performed. A key gene within the putative PKS gene cluster (e.g., a KS domain-encoding region) is disrupted or deleted using techniques like homologous recombination. The resulting mutant strain is then cultivated, and its metabolite profile is compared to the wild-type strain using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound production in the mutant strain would provide strong evidence that the targeted gene cluster is indeed responsible for its biosynthesis.

3. The Proposed this compound Polyketide Synthase (PKS) Pathway

The biosynthesis of the this compound polyketide backbone is predicted to follow the canonical assembly-line mechanism of Type I PKSs.

Caption: Proposed biosynthetic pathway for this compound.

The assembly process is initiated by a loading module that primes the PKS with a starter unit, likely propionyl-CoA. Subsequently, a series of extension modules sequentially add extender units, predominantly methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of catalytic domains that dictate the incorporation and modification of each two-carbon unit. The final module is followed by a thioesterase (TE) domain, which catalyzes the release and macrolactonization of the completed polyketide chain to form the this compound core structure.

4. Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of post-PKS tailoring reactions are necessary to yield the final, biologically active this compound molecule. These modifications are catalyzed by enzymes encoded by genes typically located within the same BGC. For this compound, these tailoring steps would include:

  • Hydroxylation: Specific hydroxyl groups are introduced at various positions on the macrolide ring by cytochrome P450 monooxygenases.

  • Methylation: While most methyl groups in this compound are derived from methylmalonyl-CoA during polyketide chain elongation, additional methylations by S-adenosyl-L-methionine (SAM)-dependent methyltransferases could occur.

5. Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels to ensure it occurs at the appropriate stage of the bacterial life cycle, typically during the stationary phase.

Regulation_Pathway cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthetic Genes Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators (e.g., AfsR, PhoP) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP, LAL-family) Global_Regulators->Pathway_Specific_Regulator Activation Rut_PKS_Genes This compound PKS Genes Pathway_Specific_Regulator->Rut_PKS_Genes Transcriptional Activation Rut_Tailoring_Genes Tailoring Enzyme Genes Pathway_Specific_Regulator->Rut_Tailoring_Genes Transcriptional Activation

Caption: General regulatory cascade for antibiotic biosynthesis.

While specific regulators for the this compound pathway have not been identified, the regulatory network likely involves:

  • Global Regulators: These are pleiotropic regulators that respond to environmental and physiological cues, such as nutrient limitation and growth phase, to control the onset of secondary metabolism.

  • Pathway-Specific Regulators: Genes encoding these regulators are typically located within the BGC. These proteins, often belonging to families like SARPs (Streptomyces antibiotic regulatory proteins) or LAL (large ATP-binding LuxR-like), directly control the transcription of the biosynthetic genes within the cluster.

6. Quantitative Data

As the this compound biosynthetic gene cluster and its corresponding enzymes have not been characterized, there is currently no publicly available quantitative data on enzyme kinetics, precursor uptake, or product yields specifically attributed to the biosynthetic pathway. Such data will be obtainable once the genes and proteins are identified and studied in vitro and in vivo.

The elucidation of the this compound biosynthesis pathway in Streptomyces aureofaciens is a significant research goal. The identification and characterization of the this compound BGC will not only provide fundamental insights into the biosynthesis of this complex macrolide but also open up avenues for its biotechnological production and the generation of novel, potentially more potent derivatives through genetic engineering. Future work should focus on genome sequencing of the producing strain, bioinformatic identification of the BGC, and subsequent functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies.

Unraveling the Molecular Nuances: A Comparative Structural Analysis of Rutamycin and Oligomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed comparative analysis of the structural differences between Rutamycin and the closely related Oligomycin A, B, and C. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research, antibiotic development, and cancer therapeutics.

Introduction: A Family of Potent ATP Synthase Inhibitors

This compound and the oligomycins are a class of macrolide antibiotics produced by various Streptomyces species.[1] They are renowned for their potent inhibitory activity against F1Fo-ATP synthase (also known as complex V), a critical enzyme in cellular bioenergetics.[2] By binding to the F_o_ subunit of the enzyme, these compounds block the proton channel, thereby disrupting oxidative phosphorylation and inhibiting ATP synthesis.[3] This mechanism of action makes them invaluable tools for studying mitochondrial function and potential therapeutic agents. While often grouped, this compound and Oligomycins A, B, and C possess distinct structural modifications that influence their biological activity. Understanding these subtle yet significant differences is paramount for their precise application in research and drug development.

Core Molecular Architecture

At their core, both this compound and the oligomycins share a complex 26-membered macrolide lactone ring. This macrocycle is elaborately decorated with multiple stereocenters, hydroxyl groups, and methyl substitutions. A key architectural feature is a spiroketal system, which contributes to the rigid, three-dimensional conformation of these molecules. The fundamental similarity in their core structure accounts for their shared biological target and mechanism of action.

Key Structural Differentiators

The primary distinctions between this compound (also known as Oligomycin D) and Oligomycins A, B, and C lie in specific substitutions on the macrolide ring and its side chains.[4][5] These variations, though seemingly minor, can impact the molecule's conformation, binding affinity, and overall inhibitory potency.

A detailed comparison of the key structural differences is presented in Table 1.

FeatureThis compound (Oligomycin D)Oligomycin AOligomycin BOligomycin C
Methyl Group at C26 HydrogenMethylMethylMethyl
Substitution at C28 HydroxylHydroxylOxoHydroxyl
Hydroxyl Group at C12 PresentPresentPresentAbsent (Hydrogen)

Table 1: Key Structural Differences between this compound and Oligomycins A, B, and C.

The most defining difference is at the C26 position, where this compound lacks a methyl group that is present in Oligomycins A, B, and C.[4] Oligomycin B is distinguished by an oxo group at the C28 position, in contrast to the hydroxyl group found in the others.[6] Oligomycin C's unique feature is the absence of a hydroxyl group at the C12 position, which is replaced by a hydrogen atom.[5]

Quantitative Physicochemical Properties

The structural variations among these molecules are reflected in their fundamental physicochemical properties. These properties are crucial for understanding their solubility, bioavailability, and interaction with their biological target.

PropertyThis compound (Oligomycin D)Oligomycin AOligomycin BOligomycin C
Molecular Formula C_44_H_72_O_11_C_45_H_74_O_11_C_45_H_72_O_12_C_45_H_74_O_10_
Molecular Weight ( g/mol ) 777.05[7]791.06[3]805.1[8]775.1[9]
CAS Number 1404-59-7[7]579-13-511050-94-5[8]11052-72-5[9]

Table 2: Physicochemical Properties of this compound and Oligomycins A, B, and C.

Impact on Biological Activity

The structural differences directly translate to variations in their inhibitory potency against F1Fo-ATP synthase. While all are potent inhibitors, their efficacy can differ. For instance, some studies suggest that this compound and Oligomycin B are among the most potent inhibitors in the family. This highlights the critical role of specific functional groups in the binding interaction with the F_o_ subunit. The quantitative inhibitory activities are summarized in Table 3.

CompoundTargetIC_50_ / K_i_Cell/System Type
This compound (Oligomycin D) F1Fo-ATP synthaseNot explicitly found-
Oligomycin A F1Fo-ATP synthaseK_i_ = 1 µM[10]Mitochondrial F0F1-ATPase
Oligomycin B F1Fo-ATP synthaseNot explicitly found-
Oligomycin C F1Fo-ATP synthaseNot explicitly found-

Table 3: Comparative Inhibitory Activity against F1Fo-ATP synthase.

Experimental Methodologies for Structural Elucidation

The complex structures of this compound and the oligomycins were determined through a combination of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for X-ray Crystallography of Macrolides

X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state.

  • Crystallization: The purified macrolide is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvents, temperature, precipitants).

  • X-ray Diffraction: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots.

  • Data Collection: The intensities and positions of the diffracted spots are meticulously recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions can be determined and the final structure is refined.

General Protocol for NMR Spectroscopy for Polyketide Structure Elucidation

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule in solution.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3_, DMSO-d_6_).

  • 1D NMR Spectra Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms within the molecule.

  • Stereochemical Analysis: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which helps to elucidate the relative stereochemistry.

  • Structure Assembly: The collective data from all NMR experiments is pieced together to build a complete structural model of the molecule.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Inhibition of F1Fo-ATP Synthase cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space F1 F1 Subunit (catalytic) ATP ATP F1->ATP Synthesis Fo Fo Subunit (proton channel) H_out H+ ADP ADP + Pi H_in H+ H_in->Fo Proton Flow Inhibitor This compound / Oligomycin Inhibitor->Fo Inhibition

Caption: Inhibition of F1Fo-ATP Synthase by this compound/Oligomycin.

Workflow for Structural Elucidation start Purified Compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr data_xray Diffraction Data xray->data_xray data_nmr Spectroscopic Data nmr->data_nmr analysis Structure Solution & Refinement data_xray->analysis data_nmr->analysis structure 3D Molecular Structure analysis->structure

Caption: General workflow for structural elucidation of macrolides.

References

Rutamycin: A Comprehensive Technical Guide to its Antineoplastic and Nematicidal Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutamycin, a macrolide antibiotic produced by Streptomyces, has demonstrated significant potential as both an antineoplastic and nematicidal agent. Its primary mechanism of action lies in the potent and specific inhibition of mitochondrial F1Fo-ATP synthase (also known as complex V), a critical enzyme in cellular energy production. By disrupting ATP synthesis, this compound effectively targets the high metabolic demands of cancer cells, inducing a cascade of events leading to apoptotic cell death. Similarly, this disruption of energy metabolism is believed to be the core of its toxicity against various nematode species. This technical guide provides an in-depth overview of the current scientific understanding of this compound's dual activities, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Antineoplastic Activity of this compound

The heightened energy requirement of cancer cells for rapid proliferation and metastasis renders them particularly vulnerable to agents that target cellular metabolism. This compound exploits this dependency by inhibiting mitochondrial ATP synthase, the primary source of cellular ATP.

Mechanism of Action: Inhibition of Mitochondrial F1Fo-ATP Synthase

This compound belongs to the oligomycin class of antibiotics, which are known inhibitors of the F1Fo-ATP synthase. It specifically binds to the Fo subunit of the complex, blocking the proton channel and thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate. This disruption of oxidative phosphorylation has profound consequences for cancer cells, leading to a bioenergetic crisis.

Signaling Pathways in this compound-Induced Apoptosis

The inhibition of ATP synthase by this compound triggers the intrinsic pathway of apoptosis, a programmed cell death cascade mediated by mitochondria. While the precise signaling network is still under investigation, the key events are understood to involve:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in ATP levels and the subsequent increase in reactive oxygen species (ROS) production destabilize the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound ATP_Synthase F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Drives MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ATP_Production->MOMP Prevents Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_Release->Apoptosome Initiates Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 1: this compound-induced apoptotic signaling pathway.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth or viability. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the data for its close analog, Oligomycin A, provides a strong indication of its potential potency.

Table 1: Illustrative IC50 Values of Oligomycin A Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma10 - 100
MCF-7Breast Adenocarcinoma5 - 50
HeLaCervical Cancer1 - 20
HepG2Hepatocellular Carcinoma20 - 150
PC-3Prostate Cancer15 - 80

Note: These values are illustrative and based on published data for Oligomycin A. Specific IC50 values for this compound may vary and require experimental determination.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (allow cells to attach) Seed_Cells->Incubate_24h Treat_this compound Treat cells with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_48_72h Incubate for 48-72 hours Treat_this compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours (formazan crystal formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Nematicidal Activity of this compound

Plant-parasitic nematodes are a major threat to agriculture, causing significant crop losses worldwide. The development of effective and environmentally friendly nematicides is a critical area of research. This compound has shown promise as a potent nematicidal agent.

Mechanism of Action

The nematicidal activity of this compound is also attributed to its inhibition of mitochondrial F1Fo-ATP synthase. Nematodes, like all aerobic organisms, rely on oxidative phosphorylation for energy production. By blocking this crucial metabolic pathway, this compound leads to energy depletion, paralysis, and ultimately death of the nematode. The disruption of ATP synthesis likely affects various vital functions, including motility, feeding, and reproduction.

Quantitative Data: Nematicidal Efficacy

The efficacy of a nematicide is often expressed as the lethal concentration (LC50), the concentration that causes 50% mortality in a given population over a specific time. While there is a lack of specific LC50 data for this compound against many nematode species, research on related compounds and the known mechanism of action suggest high potency.

Table 2: Illustrative LC50 Values of Nematicides Against Meloidogyne incognita

CompoundLC50 (µg/mL)Exposure Time (hours)
Abamectin0.5 - 5.024 - 72
Fluopyram5.0 - 15.048 - 72
Ivermectin1.0 - 10.024 - 48

Note: These values are for comparative purposes and highlight the range of potencies observed for different nematicidal compounds. The LC50 of this compound against specific nematode species needs to be experimentally determined.

Experimental Protocol: Nematicidal Bioassay Against Meloidogyne incognita

This protocol outlines a method for determining the nematicidal activity of this compound against the root-knot nematode, Meloidogyne incognita.

Start Start Hatch_J2s Hatch second-stage juveniles (J2s) of Meloidogyne incognita Start->Hatch_J2s Prepare_this compound Prepare serial dilutions of This compound in water Hatch_J2s->Prepare_this compound Add_J2s_this compound Add a known number of J2s to each this compound dilution in a multi-well plate Prepare_this compound->Add_J2s_this compound Incubate_24_72h Incubate at 25-28°C for 24-72 hours Add_J2s_this compound->Incubate_24_72h Observe_Mortality Observe and count motile and immotile nematodes under a microscope Incubate_24_72h->Observe_Mortality Calculate_LC50 Calculate LC50 value Observe_Mortality->Calculate_LC50 End End Calculate_LC50->End

Figure 3: Workflow for nematicidal bioassay.

Materials:

  • Culture of Meloidogyne incognita

  • Tomato plants (for nematode culture)

  • Baermann funnels

  • 24-well plates

  • This compound stock solution

  • Stereomicroscope

  • Micropipettes

Procedure:

  • Nematode Culture and Extraction: Maintain a culture of M. incognita on susceptible tomato plants. Extract second-stage juveniles (J2s) from infected roots using the Baermann funnel technique.

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in sterile distilled water. Include a water-only control and a solvent control if applicable.

  • Bioassay Setup: Aliquot 1 mL of each this compound concentration into the wells of a 24-well plate. Add a suspension of approximately 50-100 J2s to each well.

  • Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.

  • Mortality Assessment: At each time point, observe the nematodes under a stereomicroscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead. Count the number of dead and live nematodes in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value by probit analysis or other suitable statistical methods.

Future Perspectives and Conclusion

This compound presents a compelling profile as a dual-action agent with significant antineoplastic and nematicidal potential. Its well-defined mechanism of action, targeting a fundamental cellular process, offers a clear rationale for its observed biological activities.

For its application in oncology, further research is warranted to establish a comprehensive panel of IC50 values across a diverse range of cancer cell lines, including those with different metabolic profiles. Elucidating the downstream signaling events following ATP synthase inhibition in greater detail could also identify potential synergistic drug combinations.

In the context of agriculture, the nematicidal efficacy of this compound needs to be rigorously evaluated against a broader spectrum of plant-parasitic nematodes. Field trials are necessary to assess its performance under real-world conditions, including its stability, soil mobility, and impact on non-target organisms.

Methodological & Application

Application Notes and Protocols for Rutamycin in Mitochondrial Respiration Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rutamycin, a potent inhibitor of mitochondrial respiration. This document details the mechanism of action, effective concentrations in various cell types, and step-by-step protocols for its application in research and drug development settings.

Introduction to this compound

This compound is a macrolide antibiotic that belongs to the same class as oligomycin. It is a highly specific and potent inhibitor of F₀F₁ ATP synthase (also known as Complex V), a key enzyme in the mitochondrial electron transport chain responsible for the synthesis of ATP through oxidative phosphorylation.[1] By binding to the F₀ subunit of ATP synthase, this compound blocks the proton channel, thereby inhibiting the flow of protons and uncoupling electron transport from ATP synthesis.[2] This leads to a decrease in mitochondrial respiration and a reduction in cellular ATP levels. Due to its specific mechanism of action, this compound is an invaluable tool for studying mitochondrial function, cellular bioenergetics, and the effects of mitochondrial dysfunction in various disease models.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the F₀ portion of the ATP synthase complex, which is embedded in the inner mitochondrial membrane.[1] This binding event physically obstructs the proton translocation pathway, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. This disruption of the proton motive force effectively halts the rotational catalysis of the F₁ subunit, thereby inhibiting ATP synthesis.

cluster_IMM Inner Mitochondrial Membrane cluster_ATPSynthase ATP Synthase (Complex V) cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (Complexes I-IV) H_out H+ ETC->H_out Proton Pumping H_in H+ F0 F₀ Subunit (Proton Channel) H_out->F0 Proton Flow F1 F₁ Subunit (Catalytic Site) F0->F1 Rotation ATP ATP F1->ATP ATP Synthesis ADP ADP + Pi ADP->F1 This compound This compound This compound->F0 Inhibition

Caption: Mechanism of this compound inhibition of ATP synthase.

Data Presentation: Effective Concentrations of this compound and Related Inhibitors

The optimal concentration of this compound for inhibiting mitochondrial respiration is cell-type dependent and should be determined empirically for each new cell line or experimental condition. The following table summarizes reported effective concentrations of this compound and the closely related inhibitor, Oligomycin, in various cell types. This data can be used as a starting point for designing dose-response experiments.

InhibitorCell TypeConcentration RangeNotesReference(s)
This compound General Use0.1 - 10 µMA broad starting range for initial experiments.[3]
Oligomycin H9c2 (Cardiomyoblasts)1 µMUsed to assess the impact of Complex V inhibition.[4][5]
Oligomycin Primary Neurons2 µMApplied to mimic mitochondrial dysfunction.[6]
Oligomycin Murine Autoreactive Immunocytes1.5 µMRecommended for Seahorse XF Cell Mito Stress Test.[7]
Oligomycin HT-29 (Colon Cancer)5 - 100 µMDemonstrates a wide effective range depending on the endpoint.
Oligomycin HCT-116 (Colon Cancer)5 - 100 µMSimilar wide effective range as HT-29 cells.
Antimycin A HeLa (Cervical Cancer)0.5 - 50 µMInduces S phase arrest and apoptosis.[8][9]
Antimycin A A549 (Lung Cancer)2 - 100 µMInhibits cell growth and induces apoptosis.[10]
Antimycin A Vagal Sensory Neurons10 µMActivates neurons via TRPA1 and TRPV1 channels.[11][12]
Antimycin A H9c2 (Cardiomyoblasts)0.1 µMShown to have protective effects against certain apoptotic stimuli.[13]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound (approximately 777.05 g/mol ), calculate the mass of this compound needed.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary but avoid excessive heat.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

start Start: this compound Powder & DMSO weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to desired concentration weigh->add_dmso dissolve Vortex to dissolve (gentle warming if needed) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing this compound stock solution.

Determining the Optimal Concentration of this compound (Dose-Response Assay)

Objective: To determine the minimal concentration of this compound that elicits the maximal inhibition of mitochondrial respiration without causing significant off-target effects or cell death within the experimental timeframe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Seahorse XF Analyzer (or other method for measuring oxygen consumption rate - OCR)

  • Seahorse XF Cell Mito Stress Test Kit (or equivalent reagents: FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well Seahorse XF plate at a density optimized for your cell type (typically 20,000 - 80,000 cells/well). Allow cells to adhere and grow overnight.[7]

  • Prepare this compound Dilutions: On the day of the assay, prepare a series of dilutions of the this compound stock solution in the assay medium. A typical concentration range to test would be from 0.1 µM to 10 µM.

  • Medium Exchange: Remove the culture medium from the wells and replace it with the assay medium containing the different concentrations of this compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.[14] This involves sequential injections of:

    • This compound (or vehicle): Already present in the medium.

    • FCCP (a mitochondrial uncoupler): To measure maximal respiration.

    • Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data. The optimal concentration of this compound will be the lowest concentration that causes a maximal decrease in the basal OCR, specifically the portion attributed to ATP-linked respiration (the difference in OCR before and after this compound addition in a standard Mito Stress Test).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate medium_exchange Replace medium with this compound dilutions seed_cells->medium_exchange prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->medium_exchange incubation Incubate at 37°C (non-CO2) medium_exchange->incubation seahorse_assay Perform Seahorse XF Mito Stress Test incubation->seahorse_assay analyze_ocr Analyze OCR data seahorse_assay->analyze_ocr determine_optimal Determine lowest concentration for maximal inhibition analyze_ocr->determine_optimal

Caption: Experimental workflow for determining optimal this compound concentration.

Protocol for Inhibiting Mitochondrial Respiration in a Standard Cell Culture Experiment

Objective: To inhibit ATP synthase and mitochondrial respiration in cultured cells for downstream analysis (e.g., measuring changes in gene expression, protein levels, or cell signaling).

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

  • Treatment Preparation: Prepare the working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis (e.g., RNA extraction, protein lysis, flow cytometry).

Concluding Remarks

This compound is a powerful and specific inhibitor of mitochondrial ATP synthase, making it an essential tool for researchers in various fields. The protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in studying mitochondrial biology and its role in health and disease. It is crucial to empirically determine the optimal concentration for each specific cell type and experimental setup to ensure reliable and reproducible results.

References

Application Notes and Protocols: Preparation of Rutamycin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Rutamycin for research purposes.

Introduction

This compound, also known as Oligomycin D, is a macrolide antibiotic produced by Streptomyces rutgersensis.[1][2] It is a potent inhibitor of mitochondrial F1F0-ATPase (ATP synthase), which makes it a valuable tool in cell metabolism research to study oxidative phosphorylation.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.

PropertyValueReferences
Synonyms Oligomycin D, A 272[1][2]
CAS Number 1404-59-7[1][3][4]
Molecular Formula C₄₄H₇₂O₁₁[1][2][3][4]
Molecular Weight 777.05 g/mol [1]
Appearance White crystalline solid powder[1][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, and other lower alcohols and ketones. Sparingly soluble in diethyl ether and relatively insoluble in water and hydrocarbon solvents.[1][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example calculation for 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 777.05 g/mol / 1000 = 7.77 mg

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.

  • Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 7.77 mg for 1 mL of 10 mM solution) into the tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquotting: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution.

Storage ConditionDurationReference
Short-term Days to weeks0 to 4°C
Long-term Months to years-20°C or -80°C

Note: The solid, powdered form of this compound should be stored dry, dark, and at -20°C for long-term stability.[1] It is recommended to protect solutions from light.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Rutamycin_Stock_Preparation cluster_prep Preparation Phase cluster_storage Storage Phase cluster_key Storage Key start Start: Equilibrate This compound Powder weigh 1. Weigh this compound (e.g., 7.77 mg) start->weigh 20 min add_solvent 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve 3. Vortex to Dissolve Completely add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot label_tubes 5. Label Aliquots aliquot->label_tubes store 6. Store Appropriately label_tubes->store short_term Short-term: 0-4°C store->short_term long_term Long-term: -20°C / -80°C store->long_term

References

Application Notes and Protocols for Rutamycin in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, quantifying two key parameters: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to dissect the key parameters of mitochondrial function.

Rutamycin is a potent and specific inhibitor of ATP synthase (also known as Complex V), a critical enzyme complex in the mitochondrial electron transport chain.[4][5] By blocking the F0 proton channel of ATP synthase, this compound inhibits the conversion of ADP to ATP, leading to a decrease in oxygen consumption.[5][6] This specific inhibition allows for the direct measurement of ATP-linked respiration and the calculation of proton leak, providing valuable insights into mitochondrial health and function. These application notes provide a detailed protocol for the use of this compound in Seahorse XF assays to assess mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test involves the sequential injection of three compounds to reveal a profile of mitochondrial respiration:

  • This compound (or Oligomycin): An ATP synthase inhibitor that separates basal respiration into its two main components: ATP-linked respiration and proton leak.

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate. This reveals the maximal respiration and spare respiratory capacity.

  • Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively. This mixture completely shuts down mitochondrial respiration, allowing for the determination of non-mitochondrial oxygen consumption.

By measuring the changes in OCR after each injection, a complete picture of the cell's bioenergetic profile can be obtained.

Data Presentation

The following table summarizes the expected quantitative changes in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) following the sequential injection of mitochondrial inhibitors in a typical Seahorse XF Cell Mito Stress Test. The values presented are illustrative and can vary depending on the cell type, cell density, and experimental conditions.

ParameterTreatmentExpected Change in OCRExpected Change in ECAR
Basal Respiration None (before injections)Baseline measurementBaseline measurement
ATP-Linked Respiration This compound (1.5 µM)Decrease (30-70% of basal)Slight increase or no change
Proton Leak This compound (1.5 µM)Remaining OCR after inhibitionSlight increase or no change
Maximal Respiration FCCP (1.0 µM)Increase (150-300% of basal)Variable, may increase
Spare Respiratory Capacity Calculated(Maximal Respiration - Basal Respiration)Not applicable
Non-Mitochondrial Respiration Rotenone (0.5 µM) & Antimycin A (0.5 µM)OCR drops to a minimal levelVariable

Experimental Protocols

This protocol is adapted for a 96-well Seahorse XF instrument. Adjust volumes and cell numbers accordingly for other plate formats.

Materials
  • This compound (stock solution in DMSO, e.g., 1.5 mM)

  • FCCP (stock solution in DMSO, e.g., 1 mM)

  • Rotenone/Antimycin A mixture (stock solution in DMSO, e.g., 0.5 mM each)

  • Seahorse XF Base Medium (e.g., Agilent #103334-100)

  • Glucose (stock solution, e.g., 1 M)

  • Sodium Pyruvate (stock solution, e.g., 100 mM)

  • L-Glutamine (stock solution, e.g., 200 mM)

  • Seahorse XF Calibrant (Agilent #100840-000)

  • Seahorse XF96 Cell Culture Microplates

  • Seahorse XF96 Sensor Cartridge

Day 1: Cell Seeding
  • Cell Culture: Culture cells of interest under standard conditions until they reach the desired confluency for harvesting.

  • Harvest and Count Cells: Harvest cells using standard trypsinization or cell scraping methods. Perform a cell count and determine viability using a hemocytometer or automated cell counter. Cell viability should be >95%.

  • Seed Cells: Resuspend the cell pellet in the appropriate culture medium and seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Optimal seeding density is cell-type dependent and should be determined empirically. A general starting range is 20,000 - 80,000 cells per well. Leave at least four corner wells for background correction (media only).

  • Incubate: Incubate the cell plate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment and recovery.

Day 2: Seahorse XF Assay
  • Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.

  • Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium. For a final volume of 50 mL, supplement Seahorse XF Base Medium with:

    • 10 mM Glucose

    • 1 mM Sodium Pyruvate

    • 2 mM L-Glutamine Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Prepare Inhibitor Working Solutions: Prepare working solutions of this compound, FCCP, and Rotenone/Antimycin A in the prepared assay medium at 10x the final desired concentration. For example, for a final concentration of 1.5 µM this compound, prepare a 15 µM working solution.

  • Medium Exchange: Remove the cell culture medium from the cell plate and gently wash the cells once with 150-200 µL of pre-warmed Seahorse XF assay medium. Add a final volume of 180 µL of assay medium to each well.

  • Incubate: Place the cell plate in a non-CO2 37°C incubator for 30-60 minutes to allow the cells to equilibrate with the assay medium.

  • Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the prepared inhibitor working solutions according to the instrument's instructions. A typical injection sequence and volumes for a 96-well plate are:

    • Port A: 20 µL of 10x this compound solution

    • Port B: 22 µL of 10x FCCP solution

    • Port C: 25 µL of 10x Rotenone/Antimycin A solution

  • Run the Assay: Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will perform a series of mix, wait, and measure cycles to determine the OCR and ECAR before and after each inhibitor injection.

Visualization of Workflow and Mechanism

Experimental Workflow

Seahorse_Mito_Stress_Test_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Seahorse XF Assay (Day 2) cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Equilibrate_Cells Equilibrate Cells in Assay Medium Seed_Cells->Equilibrate_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Inhibitors into Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Media Prepare Assay Medium Prepare_Media->Equilibrate_Cells Prepare_Inhibitors Prepare Inhibitor Solutions Prepare_Inhibitors->Load_Cartridge Run_Assay Run Mito Stress Test Protocol Equilibrate_Cells->Run_Assay Load_Cartridge->Run_Assay Data_Acquisition Measure OCR and ECAR Run_Assay->Data_Acquisition Analyze_Data Calculate Bioenergetic Parameters Data_Acquisition->Analyze_Data

Caption: Workflow for the Seahorse XF Cell Mito Stress Test using this compound.

Mechanism of this compound Action

Rutamycin_Mechanism cluster_membrane Mitochondrial Inner Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Complex I Complex II Complex III Complex IV Protons_high H+ ETC:cI->Protons_high H+ pumping ETC:cIII->Protons_high ETC:cIV->Protons_high ATP_Synthase F1 F0 ATP ATP ATP_Synthase:f1->ATP ATP Synthesis Protons_high->ATP_Synthase:f0 Proton Flow This compound This compound This compound->ATP_Synthase:f0 Binds to F0 subunit & blocks proton channel

Caption: this compound inhibits ATP synthase by binding to the F0 subunit.

References

Application Notes and Protocols for Measuring ATP-Linked Respiration Using Rutamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of rutamycin, a potent and specific inhibitor of ATP synthase, to quantify the portion of mitochondrial respiration that is directly coupled to ATP synthesis. This method is crucial for understanding cellular bioenergetics and identifying mitochondrial dysfunction in various research and drug development contexts.

Introduction

Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP through oxidative phosphorylation (OXPHOS). The oxygen consumption rate (OCR) is a key indicator of mitochondrial activity. However, not all oxygen consumption is coupled to ATP production. A portion of the proton motive force is dissipated as heat or used for other processes, collectively known as proton leak. To accurately assess the efficiency of mitochondrial energy production, it is essential to distinguish between ATP-linked respiration and proton leak.

This compound, an inhibitor of the F0 subunit of ATP synthase (Complex V), provides a reliable method to measure ATP-linked respiration.[1][2] By blocking the proton channel of ATP synthase, this compound prevents the utilization of the proton gradient for ATP synthesis. This leads to a decrease in the OCR, and the magnitude of this decrease is directly proportional to the rate of mitochondrial ATP production.[3][4] The remaining oxygen consumption after this compound treatment is attributed to proton leak and non-mitochondrial oxygen consumption.[5]

Key Applications
  • Assessment of Mitochondrial Function: Quantifying ATP-linked respiration provides a direct measure of the capacity of mitochondria to produce ATP, offering insights into overall mitochondrial health.[6]

  • Toxicology and Drug Screening: this compound can be used as a positive control for mitochondrial toxicity studies or to screen for compounds that impair mitochondrial ATP synthesis.[6]

  • Disease Modeling: In cellular models of diseases with mitochondrial involvement, such as neurodegenerative disorders and cancer, measuring ATP-linked respiration can elucidate disease mechanisms.[6]

  • Metabolic Research: Understanding the balance between ATP-linked respiration and proton leak is fundamental to metabolic research and understanding cellular energy homeostasis.

Experimental Protocols

The following protocols are designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform, which allow for real-time measurement of OCR in live cells.

Protocol 1: Seahorse XF Cell Mito Stress Test

This assay is a standard method to assess key parameters of mitochondrial function, including ATP-linked respiration, by sequentially injecting mitochondrial inhibitors.

Materials and Reagents:

  • Cells of interest

  • Cell culture medium

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (or Oligomycin)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone/Antimycin A mixture

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: The day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove the cell culture medium from the wells and wash the cells twice with the pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow the temperature and pH to equilibrate.

  • Prepare Injector Cartridge:

    • Prepare stock solutions of the inhibitors in the assay medium at the desired final concentration (typically 10x the final well concentration).

    • Load the injector ports of the Seahorse XF sensor cartridge as follows:

      • Port A: this compound (or Oligomycin) (e.g., final concentration of 1.0 - 2.5 µM)

      • Port B: FCCP (e.g., final concentration of 0.5 - 2.0 µM, titrate for optimal concentration)

      • Port C: Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM each)

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.[7]

Data Analysis:

The Seahorse XF software will generate a kinetic profile of OCR. The key parameters are calculated as follows:

  • Basal Respiration: The last OCR measurement before the first injection.

  • ATP-Linked Respiration: (Last OCR measurement before this compound injection) - (Minimum OCR measurement after this compound injection).[8]

  • Proton Leak: (Minimum OCR measurement after this compound injection) - (Minimum OCR measurement after Rotenone/Antimycin A injection).

  • Maximal Respiration: Maximum OCR measurement after FCCP injection.

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).

Data Presentation

The following table summarizes the expected quantitative data from a typical Seahorse XF Cell Mito Stress Test. The values are representative and will vary depending on the cell type and experimental conditions.

ParameterDescriptionRepresentative OCR (pmol O2/min)
Basal Respiration The baseline oxygen consumption of the cells.150
OCR after this compound Oxygen consumption after inhibition of ATP synthase.50
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.100
Proton Leak The portion of basal respiration not coupled to ATP synthesis.40
Maximal Respiration The maximum oxygen consumption rate induced by an uncoupler (FCCP).300
Spare Respiratory Capacity The cell's ability to respond to an energetic demand.150
Non-Mitochondrial Respiration Oxygen consumption from sources other than mitochondria.10

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a Seahorse XF Cell Mito Stress Test to measure ATP-linked respiration.

G cluster_workflow Seahorse XF Cell Mito Stress Test Workflow A Basal OCR Measurement B Inject this compound A->B H Calculate ATP-Linked Respiration A->H C Measure OCR (ATP Synthase Inhibited) B->C D Inject FCCP C->D C->H E Measure Maximal OCR D->E F Inject Rotenone/Antimycin A E->F G Measure Non-Mitochondrial OCR F->G

Caption: Workflow for measuring ATP-linked respiration.

Signaling Pathway: Electron Transport Chain and ATP Synthase

This diagram shows the components of the electron transport chain and the site of action for this compound.

G cluster_ETC Electron Transport Chain and ATP Synthase cluster_protons C1 Complex I Q CoQ C1->Q e- p1 H+ C1->p1 H+ pumping C2 Complex II C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- p2 H+ C3->p2 H+ pumping C4 Complex IV p3 H+ C4->p3 H+ pumping Q->C3 e- CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) ADP_ATP ADP + Pi -> ATP ATP_Synthase->ADP_ATP ATP Synthesis p_gradient Proton Gradient (Intermembrane Space) p_gradient->ATP_Synthase H+ This compound This compound This compound->ATP_Synthase Inhibits

References

Application Notes and Protocols for Rutamycin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamycin, a macrolide antibiotic, has demonstrated potent pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action is the inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism. This inhibition disrupts cellular ATP production, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the F0 subunit of ATP synthase, obstructing the proton channel and thereby inhibiting ATP synthesis. This leads to a cascade of events culminating in programmed cell death:

  • Mitochondrial Dysfunction: Inhibition of ATP synthase leads to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).

  • Intrinsic Apoptosis Pathway Activation: The disruption of mitochondrial homeostasis triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates the initiator caspase-9, which in turn activates effector caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing cell death in various cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HT29Colon Adenocarcinoma5.6 µM (for Rutamarin)72 hours[1]
Ca9-22Oral Squamous Carcinoma~10-20 µM (for Rapamycin)24 hours[]
MDA-MB-231Breast CancerNot SpecifiedNot Specified
HCT116Colon CancerNot SpecifiedNot Specified
HeLaCervical CancerNot SpecifiedNot Specified

Note: Data for this compound is limited in publicly available literature. The provided IC50 value for HT29 cells is for Rutamarin, a structurally related compound, and the value for Ca9-22 is for Rapamycin, which also affects pathways related to cell survival. These values can serve as a starting point for determining optimal concentrations of this compound.

ParameterCell LineThis compound ConcentrationTime PointResultReference
Apoptotic Cells (%)K562150 µM48 hours~30% (early apoptosis)
Apoptotic Cells (%)K562300 µM24 hoursIncreased apoptosis
Caspase-3/7 ActivationMCF-740, 80, 160 µg/mL72 hoursDose-dependent increase
Caspase-8 ActivationMCF-740, 80, 160 µg/mL72 hoursDose-dependent increase
Caspase-9 ActivationHT29Not SpecifiedNot SpecifiedActivated[1]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ATPSynthase F1Fo-ATP Synthase This compound->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Blocks MMP ΔΨm Decrease ATPSynthase->MMP ROS ROS Increase ATPSynthase->ROS Bax Bax MMP->Bax Activates ROS->Bax Activates CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Bax->CytoC_mito Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to aCasp37 Activated Caspase-3/7 aCasp9->aCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->aCasp37 PARP PARP aCasp37->PARP Cleaves DNA_frag DNA Fragmentation aCasp37->DNA_frag Induces cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis DNA_frag->Apoptosis

Caption: this compound induces apoptosis by inhibiting ATP synthase, leading to mitochondrial dysfunction and caspase activation.

Experimental Workflow for Assessing this compound-Induced Apoptosis

G cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., HT29, MDA-MB-231) Treatment 3. Treat Cells with this compound (Dose-response & Time-course) CellCulture->Treatment RutamycinPrep 2. Prepare this compound Stock (in DMSO) RutamycinPrep->Treatment AnnexinV 4a. Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase 4b. Caspase Activity Assay (Fluorometric/Colorimetric) Treatment->Caspase WesternBlot 4c. Western Blotting (Bcl-2 family, Caspases, PARP) Treatment->WesternBlot MitoPotential 4d. Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->MitoPotential Quantification 5. Quantify Apoptotic Cells, Enzyme Activity, Protein Levels AnnexinV->Quantification Caspase->Quantification WesternBlot->Quantification MitoPotential->Quantification IC50 6. Determine IC50 Value Quantification->IC50 Conclusion 7. Conclusion on Apoptotic Induction IC50->Conclusion

Caption: Workflow for investigating this compound-induced apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cells treated with this compound (as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following this compound treatment for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-old PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Protocol 4: Caspase Activity Assay

Objective: To measure the activity of caspases (e.g., caspase-3/7, -8, -9) in this compound-treated cells.

Materials:

  • Cancer cells treated with this compound

  • Caspase-Glo® Assay Kit (or similar colorimetric/fluorometric assay kit)

  • Luminometer or microplate reader

Procedure:

  • Cell Lysis: Following this compound treatment in a 96-well plate, allow the plate to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence (for Caspase-Glo®) or absorbance/fluorescence using a microplate reader.

  • Analysis: Calculate the fold change in caspase activity in treated cells compared to the vehicle control.

Conclusion

This compound presents a promising avenue for cancer therapy by specifically targeting mitochondrial ATP synthase and inducing apoptosis in cancer cells. The protocols and data provided in these application notes offer a framework for researchers and drug development professionals to investigate the apoptotic effects of this compound in various cancer models. Further research is warranted to establish a more comprehensive profile of its efficacy across a wider range of cancer types and to fully elucidate the downstream signaling events that govern its pro-apoptotic activity.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Rutamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamycin is a macrolide antibiotic produced by Streptomyces rutgersensis.[1] Its primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATP synthase (also known as Complex V).[2][3] This enzyme is crucial for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[4][5] By blocking the proton channel of ATP synthase, this compound effectively uncouples oxidative phosphorylation from electron transport and halts mitochondrial ATP production.[1]

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound by measuring its impact on key mitochondrial functions and overall cell health. The assays are selected to provide a comprehensive profile of this compound's bioactivity, from direct target engagement to downstream cellular consequences.

Key In Vitro Assays for this compound Efficacy

The following assays are fundamental for characterizing the effects of this compound. For optimal results, it is recommended to perform these experiments in cell lines that are highly dependent on oxidative phosphorylation. This can be achieved by culturing cells in media where glucose is replaced with galactose, forcing them to rely on mitochondrial respiration for energy.[6]

ATP Production Assay

Principle: This assay directly measures the primary effect of this compound: the inhibition of ATP synthesis. Luciferase-based assays are highly sensitive and provide a quantitative measure of intracellular ATP levels. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light, and the intensity of this luminescence is directly proportional to the ATP concentration.[7][8]

Experimental Protocol:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).

  • Reagent Preparation: Prepare the ATP-releasing/luciferase reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.

  • Lysis and Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the reagent to each well (typically a 1:1 volume ratio with the culture medium).

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no cells) from all experimental readings. Normalize the data to the vehicle control to determine the percentage of ATP inhibition for each this compound concentration.

Oxygen Consumption Rate (OCR) Assay

Principle: This assay measures the rate of cellular respiration, a key indicator of mitochondrial function. This compound's inhibition of ATP synthase is expected to decrease the oxygen consumption linked to ATP production. The Seahorse XF Analyzer is a standard instrument for this measurement, which involves the sequential injection of different mitochondrial inhibitors to dissect the components of respiration.

Experimental Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Assay Preparation: The day of the assay, remove the growth medium and replace it with pre-warmed Seahorse XF assay medium supplemented with the appropriate substrates (e.g., pyruvate, glutamine, and glucose). Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds for the Mito Stress Test:

    • Port A: this compound (or Oligomycin as a control inhibitor of Complex V) to measure ATP-linked respiration.

    • Port B: FCCP (a protonophore that uncouples the mitochondrial membrane) to measure maximal respiration.

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down all mitochondrial respiration and measure the non-mitochondrial component.

  • Instrument Calibration & Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and initiate the assay protocol.

  • Data Analysis: The instrument software will calculate the Oxygen Consumption Rate (pmol/min) over time. Key parameters to analyze are:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after the injection of this compound.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.[9]

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The mitochondrial membrane potential (ΔΨm) is generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain and is essential for ATP synthesis.[10] this compound's inhibition of the F0 proton channel prevents the use of the proton gradient for ATP synthesis, which can lead to a hyperpolarization (increase) of the membrane potential.[10] This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Experimental Protocol (using TMRE):

  • Cell Culture and Treatment: Seed cells on a suitable plate (e.g., 96-well black, clear-bottom plate) or culture flask. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).[11]

  • Dye Loading: In the final 30 minutes of treatment, add TMRE dye to the culture medium at a final concentration of 20-500 nM. Incubate at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed PBS or medium to remove excess dye and reduce background fluorescence.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a multi-well plate reader. For TMRE, use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[12]

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in TMRE fluorescence intensity compared to the vehicle control indicates mitochondrial hyperpolarization, consistent with ATP synthase inhibition. A decrease indicates depolarization.

Cell Viability and Cytotoxicity Assays

Principle: Prolonged and severe inhibition of ATP production can lead to cell death. Cell viability assays like MTT (measures metabolic activity) or cytotoxicity assays like LDH release (measures membrane integrity) can quantify the downstream effects of this compound treatment.

Experimental Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound for an extended period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present efficacy data for an ATP synthase inhibitor like this compound.

Assay Cell Line Parameter Measured Treatment Duration This compound IC50 (nM) Key Observation
ATP ProductionHepG2 (Galactose)Intracellular ATP Level4 hours50Dose-dependent decrease in ATP.
Oxygen ConsumptionA549ATP-Linked Respiration1 hour75Significant drop in OCR post-injection.
Mitochondrial PotentialJurkatTMRE Fluorescence2 hoursN/A40% increase in fluorescence at 100 nM.
Cell Viability (MTT)PC-3 (Galactose)Metabolic Activity48 hours120Decreased viability with prolonged exposure.
Cell Viability (MTT)PC-3 (Glucose)Metabolic Activity48 hours>1000High resistance due to glycolytic metabolism.[6]

Note: The values presented are illustrative and will vary based on the cell line, specific experimental conditions, and the purity of the compound.

Diagrams and Pathways

This compound's Mechanism of Action

The diagram below illustrates how this compound inhibits the F0F1 ATP synthase in the inner mitochondrial membrane, disrupting ATP production.

Rutamycin_Mechanism cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Complex I-IV Electron Transport Chain H_high High [H+] ETC:c1->H_high Pumps H+ ATPsynthase F0 F1 ATP Synthase (Complex V) ATP ATP ATPsynthase:f1->ATP ADP ADP + Pi ADP->ATPsynthase:f1 H_high->ATPsynthase:f0 H+ Flow H_low Low [H+] This compound This compound This compound->ATPsynthase:f0 Inhibits Proton Flow

Caption: this compound blocks the F0 proton channel of ATP synthase.

General Experimental Workflow for ATP Assay

This workflow outlines the key steps for determining this compound's effect on cellular ATP levels.

ATP_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treatment Treat with this compound (Dose-Response) incubate1->treatment incubate2 Incubate for Desired Time treatment->incubate2 equilibrate Equilibrate Plate to Room Temp incubate2->equilibrate add_reagent Add ATP Luminescence Reagent equilibrate->add_reagent lyse Lyse Cells & Stabilize Signal (10 min incubation) add_reagent->lyse measure Measure Luminescence (Plate Reader) lyse->measure analyze Analyze Data: Normalize to Control, Calculate % Inhibition measure->analyze end End: Report IC50 analyze->end

Caption: Workflow for this compound efficacy testing via ATP assay.

Intrinsic Apoptosis Signaling Pathway

Inhibition of mitochondrial function is a potent trigger for the intrinsic pathway of apoptosis. This compound can initiate this cascade, leading to programmed cell death.

Apoptosis_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytosol Bax Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits CytC_release Cytochrome c Release MOMP->CytC_release Apoptosome Apoptosome Assembly CytC_release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Activated Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Activated Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves Cellular Substrates This compound This compound Treatment Mito_Stress Mitochondrial Stress (ATP Depletion) This compound->Mito_Stress Mito_Stress->Bax Activates Mito_Stress->Bcl2 Inhibits

Caption: this compound can induce apoptosis via the intrinsic pathway.

References

Application Notes and Protocols for the Experimental Use of Rutamycin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutamycin, also known as Oligomycin D, is a potent inhibitor of F₀F₁-ATP synthase, a critical enzyme in cellular bioenergetics. By binding to the F₀ subunit of the enzyme, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This property makes it a valuable tool in neuroscience research to investigate the roles of mitochondrial function and energy metabolism in neuronal health and disease. In particular, this compound is utilized to model mitochondrial dysfunction observed in various neurodegenerative disorders, to study the downstream effects of ATP depletion, and to explore potential neuroprotective strategies. These application notes provide detailed protocols for the experimental use of this compound in neuronal cell cultures, focusing on the assessment of apoptosis, mitochondrial function, and cellular bioenergetics.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. This inhibition leads to a cascade of downstream cellular events, including:

  • ATP Depletion: The most direct consequence of ATP synthase inhibition is a rapid decrease in cellular ATP levels, forcing neurons to rely on glycolysis for energy production.

  • Mitochondrial Hyperpolarization: Initially, the continued pumping of protons by the electron transport chain in the absence of ATP synthesis leads to an increase in the mitochondrial membrane potential.

  • Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondria can enhance the production of superoxide and other reactive oxygen species, leading to oxidative stress.

  • Induction of Apoptosis: Prolonged ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and the activation of caspases.

Data Presentation

The following tables summarize quantitative data for the experimental use of this compound (Oligomycin) in neuronal research, extracted from various studies.

ParameterCell TypeConcentrationDurationEffectReference
ATP Depletion Rat Cerebral Cortical Neurons5 nMNot Specified75% decrease in ATP levels[1]
Primary Cortical Neurons10 nM45 minSignificant ATP depletion
Human ESC-derived Neurons2 µM6 hoursBlockade of ATP synthase
Apoptosis Induction Cultured Hippocampal Neurons1 µM30 minActivation of dendritic local apoptotic signaling[2]
Mitochondrial Membrane Potential Cultured Hippocampal Neurons1 µMNot SpecifiedAssessed mitochondrial membrane potential
Synaptosomes20 µg/ml15 minPotentiated depolarization of Δψm
Cell Viability Rat Cerebral Cortical Neurons5 nMUp to 16 hoursLoss of neuronal viability[1]

Experimental Protocols

Assessment of this compound-Induced Apoptosis by Western Blot

This protocol details the detection of the key apoptosis executioner protein, cleaved caspase-3, in neurons treated with this compound.

Materials:

  • Primary neuronal cell culture

  • This compound (Oligomycin A)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate primary neurons at a suitable density and allow them to adhere and mature. Treat the neurons with this compound at a final concentration of 1 µM for a time course of 0, 6, 12, and 24 hours. Include a vehicle-treated control group (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system. The appearance of a band at ~17/19 kDa indicates the presence of cleaved caspase-3.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in this compound-treated neurons.

Materials:

  • Primary neuronal cell culture on glass-bottom dishes

  • This compound

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with live-cell imaging capabilities

Protocol:

  • Cell Preparation: Plate neurons on glass-bottom dishes suitable for microscopy.

  • TMRM Loading:

    • Prepare a fresh working solution of TMRM in HBSS at a final concentration of 25 nM.

    • Wash the cells twice with HBSS.

    • Incubate the cells with the TMRM working solution for 40 minutes at room temperature, protected from light.[3]

  • This compound Treatment: After the TMRM incubation, replace the loading solution with fresh HBSS containing 1 µM this compound. As a positive control for depolarization, a separate group of cells can be treated with a mitochondrial uncoupler like FCCP (e.g., 1 µM).

  • Live-Cell Imaging:

    • Immediately place the dish on the stage of a confocal microscope equipped with a 560 nm laser for excitation and an emission filter above 580 nm.[3]

    • Acquire images at regular intervals (e.g., every 5 minutes) for a desired duration to monitor the change in TMRM fluorescence.

  • Data Analysis: Quantify the fluorescence intensity within the mitochondria of individual neurons over time. An initial increase in TMRM fluorescence is expected upon this compound treatment due to mitochondrial hyperpolarization, followed by a potential decrease as the mitochondrial integrity is compromised over a longer period.

Quantification of Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable dye 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in neurons treated with this compound.

Materials:

  • Primary neuronal cell culture

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • HBSS or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Treatment: Plate neurons in a multi-well plate. Treat the cells with 1 µM this compound for various time points (e.g., 30 minutes, 1 hour, 2 hours).

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA in HBSS at a final concentration of 10 µM.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[4]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[4] Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle-treated control group to determine the fold change in ROS production.

Analysis of Neuronal Bioenergetics using Seahorse XF Analyzer

The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial function. This compound (Oligomycin) is a key component of this assay.

Materials:

  • Primary neuronal cell culture in a Seahorse XF plate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Assay Medium

Protocol:

  • Cell Plating: Seed neurons in a Seahorse XF cell culture microplate at an optimized density and allow them to form a uniform monolayer.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit. This compound (Oligomycin) is typically injected first.

  • Seahorse XF Analyzer Run:

    • Calibrate the analyzer with the loaded sensor cartridge.

    • Place the cell plate into the analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of:

      • Oligomycin (this compound): To inhibit ATP synthase (Complex V). The resulting decrease in oxygen consumption rate (OCR) represents the ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

      • Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration completely and reveal the non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Treatment with this compound will specifically demonstrate the proportion of oxygen consumption dedicated to ATP synthesis.

Visualizations

G cluster_0 This compound's Impact on Neuronal Mitochondria This compound This compound ATPSynthase F₀F₁-ATP Synthase This compound->ATPSynthase Inhibits ProtonChannel Proton Channel Blockade ATPSynthase->ProtonChannel Leads to ATPDepletion ATP Depletion ProtonChannel->ATPDepletion MitoHyperpolarization Mitochondrial Hyperpolarization ProtonChannel->MitoHyperpolarization Apoptosis Apoptosis ATPDepletion->Apoptosis ROS Increased ROS Production MitoHyperpolarization->ROS ROS->Apoptosis CytochromeC Cytochrome c Release Apoptosis->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation

Caption: Signaling pathway of this compound-induced neuronal apoptosis.

G cluster_1 Workflow for Assessing this compound's Effects Start Start: Neuronal Culture Treatment This compound Treatment Start->Treatment Endpoint Endpoint Analysis Treatment->Endpoint WesternBlot Western Blot (Apoptosis) Endpoint->WesternBlot MitoPotential Mitochondrial Potential (TMRM) Endpoint->MitoPotential ROSAssay ROS Assay (DCFH-DA) Endpoint->ROSAssay Seahorse Seahorse Assay (Bioenergetics) Endpoint->Seahorse Data Data Analysis & Interpretation WesternBlot->Data MitoPotential->Data ROSAssay->Data Seahorse->Data

Caption: Experimental workflow for studying this compound in neurons.

G cluster_2 Logical Relationships in this compound Research MitoDysfunction Mitochondrial Dysfunction Model Neurodegeneration Neurodegenerative Disease Phenotypes MitoDysfunction->Neurodegeneration Mimics This compound This compound (ATP Synthase Inhibitor) This compound->MitoDysfunction Induces Neuroprotection Neuroprotective Strategies This compound->Neuroprotection Tool to test Neurodegeneration->Neuroprotection Investigates

Caption: Logical relationships in this compound neuroscience research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rutamycin Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Rutamycin concentration for your specific cell line experiments. All recommendations are based on established scientific protocols and literature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic that acts as a potent and specific inhibitor of mitochondrial F₀F₁ ATP synthase (also known as complex V).[1] It binds to the F₀ subunit of the complex, which is embedded in the inner mitochondrial membrane. This binding event blocks the translocation of protons across the membrane, a critical step for the synthesis of ATP from ADP and inorganic phosphate.[1] Consequently, this compound disrupts oxidative phosphorylation and inhibits cellular respiration linked to ATP production.

Q2: Why is it crucial to determine the optimal this compound concentration for each cell line?

A2: The sensitivity to any antibiotic, including this compound, can vary significantly between different cell lines.[2] This variability can be attributed to differences in cell membrane permeability, metabolic rates, expression levels of efflux pumps, and the inherent reliance of a cell line on oxidative phosphorylation for energy production. Using a concentration that is too low may result in incomplete inhibition of ATP synthase, leading to inconclusive or misleading experimental results. Conversely, a concentration that is too high can induce off-target effects or rapid cytotoxicity, masking the specific effects of mitochondrial inhibition. Therefore, determining the optimal concentration for each cell line is essential for obtaining accurate and reproducible data.

Q3: What is a "kill curve" and how does it help in determining the optimal this compound concentration?

A3: A kill curve, also known as a cytotoxicity or dose-response assay, is a fundamental experiment to determine the effective concentration of a cytotoxic agent like this compound. It involves exposing a cell line to a range of drug concentrations over a specific period.[3] By measuring cell viability at each concentration, you can determine the minimum concentration required to achieve the desired effect, such as complete cell death or a specific level of growth inhibition (e.g., IC50 - the concentration that inhibits 50% of cell viability). This allows you to select a working concentration that is both effective and minimizes the risk of off-target effects.

Q4: What are the typical concentration ranges for inhibitors of mitochondrial respiration like this compound?

A4: The effective concentration of mitochondrial inhibitors can vary widely depending on the specific compound and the cell line. For Oligomycin, a closely related ATP synthase inhibitor, concentrations ranging from 100 ng/mL to 10 µM have been used in various cancer and non-cancer cell lines to achieve complete inhibition of oxidative phosphorylation.[4][5] For initial experiments with this compound, a similar range can be used as a starting point for optimization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on cellular respiration (e.g., no change in Oxygen Consumption Rate - OCR). 1. This compound concentration is too low. 2. Compound degradation. 3. Cell line is resistant or has a highly glycolytic phenotype. 4. Incorrect assay setup. 1. Perform a dose-response curve (kill curve) to determine the optimal concentration. Start with a broad range (e.g., 100 nM to 50 µM) to identify the effective range for your specific cell line.2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.3. Confirm the metabolic phenotype of your cell line. If cells are highly glycolytic, the effect of inhibiting oxidative phosphorylation on overall viability might be less pronounced.4. Review your experimental protocol. Ensure correct reagent preparation, cell seeding density, and instrument settings (e.g., for Seahorse XF Analyzer).
High variability in results between replicate wells or experiments. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of this compound. 4. Cellular stress. 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers.2. Avoid using the outer wells of the plate for treatment groups. Fill them with sterile media or PBS to maintain humidity.3. Ensure this compound is completely dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly.4. Handle cells gently during seeding and media changes to minimize stress.
Unexpected increase in OCR after this compound addition in a Seahorse XF Mito Stress Test. 1. Technical artifact with the instrument or sensor cartridge. 2. Off-target effects at very high concentrations. 3. Presence of a sub-population of resistant cells. 1. Inspect the sensor cartridge for any defects. Ensure proper calibration of the Seahorse XF Analyzer.2. Lower the this compound concentration. An unexpected increase in OCR is not a typical response to ATP synthase inhibition.3. Analyze cell morphology and consider single-cell cloning to isolate a sensitive population.
Significant cell death observed at concentrations intended for metabolic studies. 1. The chosen concentration is too high for the specific cell line. 2. Prolonged exposure to the inhibitor. 3. The cell line is highly dependent on oxidative phosphorylation for survival. 1. Perform a detailed cytotoxicity assay to determine the IC50 value. Use a concentration below the IC50 for metabolic studies.2. Conduct a time-course experiment to determine the optimal incubation time. Shorter exposure times may be sufficient to inhibit respiration without inducing widespread cell death.3. This may be an expected outcome. If the goal is to study the effects of ATP depletion-induced apoptosis, this observation is relevant.
Contradictory results with previous literature. 1. Differences in cell line passage number and source. 2. Variations in cell culture media and supplements. 3. Different experimental protocols and endpoint measurements. 1. Use low-passage cells from a reputable source. High-passage cells can exhibit altered phenotypes.[5]2. Standardize your cell culture conditions. Document the media formulation, serum percentage, and any additives.3. Carefully compare your protocol with the published methods. Pay close attention to details such as incubation times, reagent concentrations, and the specific assays used.

Quantitative Data Summary

The following table summarizes reported effective concentrations of Oligomycin, a closely related ATP synthase inhibitor, in various cell lines. This data can serve as a starting point for optimizing this compound concentration. Note: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineInhibitorConcentrationObserved EffectCitation(s)
Various Cancer Cell LinesOligomycin100 ng/mLComplete inhibition of oxidative phosphorylation.[5]
H9c2 (rat heart myoblasts)Oligomycin5 µMInhibition of mitochondrial respiration.[6]
Primary RPE (retinal pigment epithelium)Oligomycin2.5 µMInhibition of mitochondrial respiration.
A549 (human lung carcinoma)Oligomycin10 µMInhibition of mitochondrial ATP production.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (Kill Curve)

Objective: To determine the IC50 value and the minimum concentration of this compound that causes complete cell death for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C and 5% CO₂.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 nM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to perform each concentration in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using your chosen method. For example, for an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizer) to each well and mix thoroughly.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer

Objective: To measure the effect of this compound on the key parameters of mitochondrial respiration.

Materials:

  • Your cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound, Oligomycin (as a control), FCCP, and Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed your cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell line.

    • Incubate overnight at 37°C and 5% CO₂.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour before the assay.

  • Compound Loading:

    • Prepare the inhibitor solutions in the assay medium at the desired final concentrations.

    • Load the sensor cartridge ports with the compounds in the following order for a standard Mito Stress Test:

      • Port A: this compound (or Oligomycin as a positive control)

      • Port B: FCCP (an uncoupler to measure maximal respiration)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and start the assay.

    • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

  • Data Analysis:

    • The Seahorse XF software will automatically calculate key parameters of mitochondrial function, including:

      • Basal Respiration

      • ATP-linked Respiration (the decrease in OCR after this compound/Oligomycin injection)

      • Maximal Respiration (the OCR after FCCP injection)

      • Spare Respiratory Capacity

Visualizations

G Mechanism of this compound Action cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (Complexes I-IV) Protons_IMS Protons (H⁺) in Intermembrane Space ETC->Protons_IMS Pumps H⁺ ATP_Synthase ATP Synthase (F₀F₁) ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Catalyzes No_ATP ATP Synthesis Inhibited ATP_Synthase->No_ATP Proton flow blocked Protons_Matrix Protons (H⁺) in Matrix Protons_Matrix->ATP_Production Drives Synthesis Protons_IMS->Protons_Matrix Flows through F₀ This compound This compound This compound->ATP_Synthase Binds to F₀ subunit G Workflow for Optimizing this compound Concentration Start Start: Select Cell Line Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with this compound for 24-72h Prepare_Dilutions->Treat_Cells Viability_Assay Perform cell viability assay (e.g., MTT) Treat_Cells->Viability_Assay Analyze_Data Analyze data and plot dose-response curve Viability_Assay->Analyze_Data Determine_IC50 Determine IC50 and optimal concentration Analyze_Data->Determine_IC50 Mito_Stress_Test Validate with Seahorse Mito Stress Test Determine_IC50->Mito_Stress_Test End End: Optimized Concentration for Experiments Mito_Stress_Test->End

References

Rutamycin solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of Rutamycin in DMSO and cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and other common organic solvents such as lower alcohols, lower esters, ketones, and chloroform.[1] It is relatively insoluble in water and hydrocarbon solvents. For cell culture experiments, sterile DMSO is the recommended solvent for preparing stock solutions.

Q2: How should I prepare a stock solution of this compound in DMSO?

It is advisable to prepare a concentrated stock solution of this compound in DMSO. While a specific maximum solubility is not consistently reported, it is generally soluble in DMSO.[1] A common practice for compounds with similar characteristics is to start with a concentration of 10-20 mg/mL. To ensure complete dissolution, gentle warming and vortexing may be applied. Always use high-purity, sterile DMSO for cell culture applications.

Q3: What is the stability of this compound in DMSO?

This compound stock solutions in DMSO are stable for over two years when stored properly.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store the stock solution at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve this compound directly in cell culture media?

No, it is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor water solubility.[1] Attempting to do so will likely result in precipitation and an inaccurate final concentration in your experiment.

Q5: How do I prepare a working solution of this compound in cell culture media?

To prepare a working solution, the concentrated DMSO stock solution should be serially diluted in the desired cell culture medium to the final experimental concentration. It is crucial to add the DMSO stock solution to the culture medium dropwise while gently mixing to facilitate dispersion and minimize precipitation. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Q6: What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media at 37°C has not been extensively documented in publicly available literature. The stability of antibiotics in culture media can be influenced by factors such as pH, temperature, and media components, with some antibiotics showing significant degradation over time.[2][3] Therefore, it is recommended to prepare fresh working solutions of this compound in culture media for each experiment. For long-term experiments, the media should be replaced with freshly prepared this compound-containing media at regular intervals to maintain a consistent effective concentration.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed when diluting DMSO stock in culture media. The final concentration of this compound exceeds its solubility limit in the aqueous media.- Prepare a more diluted working solution. - Increase the final percentage of DMSO in the media (ensure it remains below toxic levels for your specific cell line). - Add the DMSO stock to the media slowly while vortexing or stirring.
Inconsistent experimental results between batches. - Degradation of this compound in the DMSO stock solution due to improper storage. - Instability of this compound in the culture media during the experiment.- Ensure proper storage of the DMSO stock solution at -20°C in single-use aliquots. - Prepare fresh working solutions in culture media for each experiment. - For longer experiments, replenish the media with fresh this compound at regular intervals.
Cell toxicity observed in the vehicle control (DMSO alone). The final concentration of DMSO is too high for the cell line being used.- Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. - Reduce the final DMSO concentration in your experiments to a non-toxic level (typically ≤ 0.1% to 0.5%).

Data Summary

Table 1: this compound Solubility

Solvent Solubility Notes
DMSOSoluble[1]A specific quantitative value is not consistently reported.
Lower AlcoholsSoluble[1]
Lower EstersSoluble[1]
KetonesSoluble[1]
ChloroformSoluble[1]
WaterRelatively Insoluble[1]

Table 2: this compound Stability in DMSO Stock Solution

Storage Condition Duration Stability
0 - 4°CShort-term (days to weeks)Stable[1]
-20°CLong-term (months to years)Stable for >2 years[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the tube until the this compound is completely dissolved. If necessary, warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed, sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be non-toxic to the cells (e.g., ≤ 0.5%).

    • While gently vortexing or swirling the tube of culture medium, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your cell culture experiment.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation rutamycin_powder This compound Powder dissolve Dissolve & Vortex rutamycin_powder->dissolve dmso Sterile DMSO dmso->dissolve stock_solution Concentrated Stock (e.g., 10 mg/mL in DMSO) dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -20°C aliquot->store thaw_stock Thaw Stock Aliquot store->thaw_stock dilute Dilute Stock into Medium (dropwise with mixing) thaw_stock->dilute culture_media Pre-warmed Culture Medium culture_media->dilute working_solution Final Working Solution (e.g., 10 µM this compound, <0.5% DMSO) dilute->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate forms in culture medium? check_concentration Is the final this compound concentration too high? start->check_concentration Yes no_precipitate No Precipitation (Proceed with experiment) start->no_precipitate No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration very low? check_concentration->check_dmso No lower_concentration->no_precipitate increase_dmso Slightly increase final DMSO % (stay below toxic level) check_dmso->increase_dmso Yes check_mixing Was the stock added slowly with mixing? check_dmso->check_mixing No increase_dmso->no_precipitate improve_mixing Improve mixing technique (dropwise addition, vortexing) check_mixing->improve_mixing No check_mixing->no_precipitate Yes improve_mixing->no_precipitate

References

Rutamycin Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutamycin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Oligomycin D, is a macrolide antibiotic produced by the bacterium Streptomyces rutgersensis.[1][2] Its primary mechanism of action is the potent and specific inhibition of the F₀ subunit of F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.[2] By blocking the proton channel of this complex, this compound prevents the influx of protons into the mitochondrial matrix, which in turn inhibits the synthesis of ATP via oxidative phosphorylation.[1][2] This action effectively uncouples the electron transport chain from ATP production.[1]

cluster_ETC Mitochondrial Inner Membrane cluster_ATP I Complex I Q CoQ I->Q Proton_Gradient Proton Gradient (H⁺) I->Proton_Gradient H⁺ Pump II Complex II II->Q III Complex III Q->III CytC Cyt C III->CytC III->Proton_Gradient H⁺ Pump IV Complex IV CytC->IV IV->Proton_Gradient H⁺ Pump ATP_Synthase ATP Synthase (Complex V) F0 F₀ F1 F₁ F0->F1 Proton Flow ATP_Production ATP F1->ATP_Production ADP → ATP This compound This compound This compound->F0 Inhibits

Caption: this compound inhibits the F₀ subunit of ATP synthase, blocking ATP production.

Q2: How should I prepare, store, and handle this compound?

Proper handling and storage are critical for maintaining the potency and stability of this compound. Key properties and recommendations are summarized below.

PropertyRecommendationCitation(s)
Molecular Formula C₄₄H₇₂O₁₁[1]
Molecular Weight ~777.05 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Stock Solution Storage Prepare stock solutions in DMSO (e.g., 10 mM).[3] Aliquot into single-use vials and store at -20°C for long-term stability (months to years).[1][4] Avoid repeated freeze-thaw cycles.[1][3][4]
Dry Compound Storage Store in a dry, dark place. For short-term (days to weeks), 0-4°C is acceptable. For long-term (months to years), -20°C is recommended.[1]

Q3: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, typical concentrations for common assays provide a starting point.

Assay TypeTypical Starting Concentration RangeNotesCitation(s)
Mitochondrial Stress Test (Seahorse) 0.5 - 10 µMA concentration that maximally inhibits ATP-linked respiration without causing significant off-target toxicity should be used. 1-2 µM is often sufficient.[3]
ATP Synthesis Inhibition 1 - 10 µMThe concentration required for complete inhibition can vary. Titration is highly recommended.[5]
Cell Viability / Cytotoxicity 0.1 - 25 µMEffects are highly dependent on the cell line's reliance on oxidative phosphorylation and the duration of exposure.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Mitochondrial Respiration Assays

Mitochondrial stress tests, often performed using an extracellular flux analyzer (e.g., Seahorse XF), are a primary application for this compound.[6] Unexpected results can often be traced to experimental setup or cell health.

Q: My Oxygen Consumption Rate (OCR) does not decrease as expected after injecting this compound. What could be wrong?

An insufficient drop in OCR after this compound injection suggests that ATP-linked respiration is minimal or that the inhibitor is not working effectively.

Start No OCR drop with This compound CheckConcentration Is this compound concentration and preparation correct? Start->CheckConcentration CheckCells Are cells highly glycolytic (e.g., many cancer cell lines)? CheckConcentration->CheckCells Yes Sol_Concentration Solution: Prepare fresh stock. Verify final concentration. CheckConcentration->Sol_Concentration No CheckHealth Are cells unhealthy or uncoupled prior to assay? CheckCells->CheckHealth No Sol_Cells Solution: This may be expected. Cells rely on glycolysis, not OXPHOS, for ATP. Low ATP-linked respiration. CheckCells->Sol_Cells Yes Sol_Health Solution: Optimize cell seeding density and handling. Ensure mitochondrial membrane potential is intact. CheckHealth->Sol_Health Yes

Caption: Troubleshooting logic for an ineffective this compound response in OCR assays.

Possible Causes & Solutions:

  • Inactive Compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from a dry powder and re-run the experiment.[1]

  • Low ATP Demand: The cells may have a very low basal ATP demand or may be primarily glycolytic, meaning they do not heavily rely on mitochondrial respiration for ATP production. This is common in some cancer cell lines. The small drop in OCR you observe may accurately reflect their metabolic state.

  • Cell Health: If cells are stressed or the mitochondrial membrane is depolarized, they cannot maintain the proton gradient required for ATP synthesis. Consequently, there is little to no ATP-linked respiration for this compound to inhibit. Ensure optimal cell seeding density and gentle handling.[6]

Issue 2: Discrepancies in Cell Viability Data

Q: My MTT assay shows stable or even increased cell "viability" after treatment with this compound, which is counterintuitive. Why is this happening?

This is a common artifact when using metabolic assays with mitochondrial inhibitors. The MTT assay measures the activity of cellular oxidoreductases that convert the tetrazolium salt (MTT) into a colored formazan product.[7]

  • Mechanism of Interference: Mitochondrial inhibitors like this compound alter the metabolic state of the cell, including the NAD+/NADH ratio.[7] This can directly affect the rate of MTT reduction, independent of the actual number of viable cells. This interference can lead to a significant over- or underestimation of cell viability.[7][8]

  • Recommendation: Do not rely solely on tetrazolium-based assays (MTT, XTT, WST-1) when assessing the effects of mitochondrial inhibitors.[7] Corroborate your findings with a non-metabolic viability assay.

Assay TypePrincipleSuitability with this compoundCitation(s)
Tetrazolium Dyes (MTT, XTT) Measures metabolic activity (reductase function)Low . Prone to artifacts and misinterpretation due to direct metabolic perturbation.[7][8]
Trypan Blue / PI Exclusion Measures cell membrane integrityHigh . A direct measure of cell death; unaffected by metabolic state.[8][9]
Crystal Violet Staining Stains DNA of adherent cellsHigh . Measures the number of remaining cells; good for endpoint assays.
ATP-based Assays (e.g., CellTiter-Glo) Measures total ATP contentUse with Caution . This compound directly inhibits ATP synthesis, so results will reflect this inhibition, not necessarily cell number. Can be used to confirm the mechanism of action.[10]
Issue 3: Suspected Off-Target Effects

Q: How can I determine if the observed cellular effects are due to on-target ATP synthase inhibition or potential off-target effects?

While this compound is a well-characterized ATP synthase inhibitor, all small molecules have the potential for off-target effects.[11][12] A logical workflow can help distinguish on-target from off-target activity.

Start Observed Cellular Phenotype with this compound Step1 Confirm On-Target Engagement: Measure ATP levels or ATP-linked OCR Start->Step1 Step2 Use Structural Analog: Test with another Oligomycin (e.g., Oligomycin A) Step1->Step2 Target Engaged Result_OffTarget Conclusion: Phenotype may be OFF-TARGET Step1->Result_OffTarget Target NOT Engaged Step3 Metabolic Rescue: Can phenotype be rescued by providing alternative energy sources (e.g., supplementing pyruvate)? Step2->Step3 Same Phenotype Step2->Result_OffTarget Different Phenotype Result_OnTarget Conclusion: Phenotype is likely ON-TARGET Step3->Result_OnTarget Yes Step3->Result_OffTarget No

Caption: Logical workflow to investigate potential off-target effects of this compound.

Experimental Protocols

Protocol 1: General Method for Seahorse XF Cell Mito Stress Test

This protocol provides a general workflow for assessing mitochondrial function using this compound as an ATP synthase inhibitor.[6]

  • Cell Seeding: Plate cells in a Seahorse XF cell culture plate and allow them to adhere, forming a consistent monolayer. Optimize cell density for your specific cell type to ensure the OCR is within the instrument's optimal detection range.

  • Reagent Preparation:

    • Prepare assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[13]

    • Prepare concentrated stocks of inhibitors in the assay medium. For a typical experiment, you will need:

      • Port A: this compound (or Oligomycin) (e.g., 1.0 - 2.0 µM final concentration).

      • Port B: FCCP (an uncoupler, e.g., 1.0 - 2.0 µM final concentration).

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors, e.g., 0.5 µM final concentration each).[6]

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 30-60 minutes.[6]

    • Load the prepared inhibitors into the sensor cartridge and calibrate the instrument.

    • Run the assay. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure OCR after each injection.[6]

  • Data Analysis:

    • Basal Respiration: The initial OCR before injections.

    • ATP-Linked Respiration: The decrease in OCR after this compound injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.

cluster_workflow Seahorse Mito Stress Test Workflow Start 1. Measure Basal OCR Inject_Ruta 2. Inject This compound Start->Inject_Ruta Measure_ATP 3. Measure ATP-Linked Respiration Inject_Ruta->Measure_ATP Inject_FCCP 4. Inject FCCP Measure_ATP->Inject_FCCP Measure_Max 5. Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_RotAA 6. Inject Rot/AA Measure_Max->Inject_RotAA Measure_NonMito 7. Measure Non-Mito. Respiration Inject_RotAA->Measure_NonMito

Caption: Sequential injections and measurements in a Seahorse Mito Stress Test.
Protocol 2: ATP Synthase Activity Assay (Colorimetric)

This protocol describes a method to directly measure the activity of immunocaptured ATP synthase from a sample homogenate.[5]

  • Sample Preparation: Homogenize tissue or cell samples and perform centrifugation to isolate a mitochondrial fraction. Resuspend the sample and determine the total protein concentration.[5]

  • Immunocapture: Add diluted samples (e.g., 5.5 mg/mL protein concentration) to microplate wells pre-coated with an anti-ATP synthase monoclonal antibody. Incubate for 3 hours at room temperature to allow the enzyme to be captured.[5]

  • Wash: Empty the wells and wash thoroughly to remove unbound components.[5]

  • Activity Measurement:

    • Add a reagent mixture containing ATP and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase).

    • ATP synthase hydrolyzes ATP to ADP. This ADP production is coupled to the oxidation of NADH to NAD⁺, which is monitored as a decrease in absorbance at 340 nm.[5]

  • Data Acquisition: Use a plate reader to measure the change in absorbance at 340 nm kinetically (e.g., every 1 minute for 60-120 minutes) at 30°C.[5]

  • Confirmation: The specificity of the activity can be confirmed by running a parallel reaction in the presence of this compound, which should inhibit the measured rate of NADH oxidation.

References

Technical Support Center: Cell Viability Assays After Rutamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for performing cell viability assays on cells treated with Rutamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact cell viability assays?

This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex in oxidative phosphorylation.[1] By blocking this enzyme, this compound effectively halts the production of ATP through cellular respiration. This disruption of cellular energy metabolism can directly lead to cell death but also creates significant challenges for accurately measuring cell viability, as many common assays are dependent on the metabolic activity that this compound itself inhibits.

Q2: My MTT or XTT assay shows stable or even increased "viability" after this compound treatment, which contradicts my expectations of cell death. What could be the cause?

This is a common artifact when using tetrazolium-based assays (like MTT, XTT, MTS) with mitochondrial inhibitors. These assays measure viability by monitoring the reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product by cellular dehydrogenases and reductases. Mitochondrial inhibitors can cause a state of reductive stress, leading to an accumulation of cellular reducing agents (NADH, NADPH). This can artificially enhance the reduction of the assay reagent, resulting in a stronger color signal that is misinterpreted as higher viability.[2][3] Therefore, an increase in color may reflect a change in the metabolic state rather than an increase in the number of living cells.[4]

Q3: Which cell viability assays are recommended for use after this compound treatment?

Given the direct interference of this compound with mitochondrial metabolism, it is crucial to use assays that do not rely on reductase activity. The following methods are recommended:

  • ATP-Based Assays: These assays directly measure the intracellular ATP concentration using a luciferase-luciferin reaction, which generates a luminescent signal.[5] Since this compound's primary action is to deplete ATP, this method provides a direct and highly relevant measure of its cytotoxic effect.[6]

  • Crystal Violet Assay: This simple, colorimetric method stains the DNA and proteins of adherent cells.[7][8] The amount of dye retained is proportional to the number of attached, and therefore viable, cells.[9] This assay is independent of metabolic activity and provides a reliable measure of cell number.[8]

  • Membrane Integrity Assays: Assays like Trypan Blue exclusion or those using fluorescent dyes (e.g., Propidium Iodide) distinguish live from dead cells based on whether the cell membrane is intact.[10][11] These are direct measures of cell death and are not affected by metabolic changes.

Q4: Can I still use an MTT or other tetrazolium-based assay? What precautions should I take?

While not ideal, if you must use a tetrazolium-based assay, it is critical to validate your results with an orthogonal method (one that relies on a different biological principle, such as an ATP or Crystal Violet assay). Be aware that these assays may overestimate viability due to metabolic reprogramming induced by the treatment.[2]

Troubleshooting Guide for Common Issues

Assay Type Problem Potential Cause(s) Recommended Solution(s)
MTT / XTT / MTS Unexpectedly high absorbance (suggesting high viability)This compound-induced reductive stress enhances formazan production.[3]Validate results with a non-metabolic assay (e.g., ATP-based or Crystal Violet).[2] Use lower, non-saturating concentrations of the tetrazolium reagent.
High background signalChemical reaction between the compound and the assay reagent.[12] Phenol red in the culture medium can interfere with absorbance readings.[12]Run controls with this compound and the assay reagent in cell-free media. Use phenol red-free medium during the assay incubation step.[12]
ATP-Based Assays Very low or no signal across all wellsLow cell number. Rapid degradation of ATP after lysis. Inefficient cell lysis.[13]Ensure sufficient cell numbers are seeded. Use a lysis buffer that effectively inactivates ATPases. Ensure complete mixing and follow kit instructions precisely.[13]
Crystal Violet Inconsistent staining or high variabilityIncomplete washing, leaving residual dye. Cells detaching during washing steps. Uneven cell seeding.[14]Wash wells gently but thoroughly.[14] For weakly adherent cells, consider skipping the water wash and proceeding directly to drying. Optimize initial cell seeding density to ensure a uniform monolayer.[7]
Low absorbance readingsToo few cells were seeded initially.[13] Significant cell death and detachment occurred before fixation.Perform a cell titration to determine the optimal seeding density. Ensure the assay is performed at an appropriate time point to capture cell death.

Experimental Protocols

ATP-Based Cell Viability Assay (Example using a Luminescent Kit)

This protocol is a general guideline; always refer to the manufacturer's instructions for your specific kit.[5]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture for 24 hours.

  • Treatment: Add various concentrations of this compound (and vehicle controls) to the wells and incubate for the desired exposure time.

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[5]

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measurement: Read the luminescence using a plate luminometer. The signal is directly proportional to the ATP concentration.[6]

Crystal Violet Staining for Cell Viability

This method is suitable for adherent cell lines.[7]

  • Cell Plating: Seed cells in a clear, flat-bottomed 96-well plate and incubate for 18-24 hours to allow for cell attachment.[7]

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified treatment period.

  • Fixation: Carefully aspirate the medium. Gently wash the cells once with 1X PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[14]

  • Staining: Aspirate the methanol. Add 50-100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[7]

  • Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel and tap gently to remove excess water.[7]

  • Solubilization: Allow the plate to air dry completely. Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15-30 minutes until the color is uniform.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Visualizations

cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis ETC_I Complex I ETC_IV Complex IV ETC_V Complex V (ATP Synthase) Protons_out H+ (Matrix) ETC_V->Protons_out ATP ATP ETC_V->ATP Protons_in H+ (Intermembrane space) Protons_in->ETC_V Proton Motive Force ADP ADP + Pi ADP->ETC_V This compound This compound This compound->ETC_V Inhibition

Caption: Mechanism of this compound action on mitochondrial ATP synthesis.

start Start: Treat Cells with this compound decision Is the primary endpoint metabolic activity? start->decision metabolic_assay Use Metabolic Assay (e.g., MTT, XTT) Proceed with caution decision->metabolic_assay Yes non_metabolic_assay Select Non-Metabolic Assay decision->non_metabolic_assay No validate Crucial Step: Validate with an orthogonal method metabolic_assay->validate atp_assay ATP-Based Assay (Direct measure of energy status) non_metabolic_assay->atp_assay crystal_violet Crystal Violet Assay (Measures cell number/adherence) non_metabolic_assay->crystal_violet membrane_integrity Membrane Integrity Assay (e.g., Trypan Blue, PI) non_metabolic_assay->membrane_integrity analyze Analyze and Interpret Data atp_assay->analyze crystal_violet->analyze membrane_integrity->analyze validate->analyze

Caption: Decision workflow for selecting a cell viability assay.

References

Rutamycin Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of Rutamycin to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples throughout your research.

Troubleshooting Guide: Common Issues with this compound Storage

This guide addresses specific problems that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage temperature.Store this compound solid at -20°C for long-term storage and 0-4°C for short-term storage. Solutions should be stored at -20°C for long-term use (up to 3 months) and 0-4°C for short-term use (days to weeks).[1][2] Aliquot solutions to avoid repeated freeze-thaw cycles.
Exposure to light.This compound is light-sensitive. Store both solid and stock solutions in the dark, for example, by using amber vials or wrapping containers in aluminum foil.[1][2]
Hydrolysis due to inappropriate pH of the solvent.Macrolide antibiotics like this compound are susceptible to hydrolysis, especially at acidic (below pH 5) and basic (above pH 8) conditions.[3] Prepare stock solutions in a suitable, pH-neutral solvent like DMSO or ethanol.[1][2]
Visible changes in the appearance of the solid or solution (e.g., discoloration) Photodegradation or chemical decomposition.Discard the product if any change in appearance is observed. Ensure storage conditions are strictly followed, particularly protection from light and appropriate temperatures.
Precipitation of this compound in stock solution upon thawing Poor solubility or solvent evaporation.Ensure the solvent is appropriate and the concentration is not above its solubility limit. When preparing for use, allow the vial to equilibrate to room temperature before opening to minimize condensation. Gently vortex to redissolve if necessary.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage (months to years), solid this compound should be stored in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C under the same dry and dark conditions.[1]

2. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1][2] To prepare a stock solution, reconstitute the lyophilized powder in the desired solvent. For long-term storage, it is recommended to store stock solutions in aliquots at -20°C for up to 3 months to maintain potency.[1] For short-term use, solutions can be stored at 0-4°C for a few days to a week.[1] Always protect solutions from light.

3. Is this compound sensitive to light?

Yes, this compound and related compounds like Oligomycin are light-sensitive.[1][2] Exposure to light can lead to photodegradation and loss of activity. It is crucial to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil.

4. What is the stability of this compound in aqueous solutions?

This compound, as a macrolide antibiotic, is susceptible to hydrolysis of its lactone ring in aqueous solutions, particularly at acidic or alkaline pH.[3] It is more stable at a neutral pH. For experimental purposes, it is advisable to prepare fresh dilutions in aqueous buffers from a stock solution in an organic solvent (e.g., DMSO) immediately before use.

5. Can I repeatedly freeze and thaw my this compound stock solution?

It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[1]

Degradation Pathways and Prevention

This compound can degrade through several pathways. Understanding these can help in taking appropriate preventative measures.

This compound This compound Hydrolysis Hydrolysis (Lactone Ring Cleavage) This compound->Hydrolysis Non-neutral pH (Acidic or Alkaline) Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Light Exposure Thermal_Degradation Thermal Degradation (Elevated Temperature) This compound->Thermal_Degradation Heat Degraded_Products Inactive Degradation Products Hydrolysis->Degraded_Products Photodegradation->Degraded_Products Thermal_Degradation->Degraded_Products

This compound Degradation Pathways

Experimental Protocols

Below are generalized protocols for assessing the stability of this compound under various stress conditions. These are based on established guidelines for antibiotic stability testing, such as those from the International Council for Harmonisation (ICH).

Protocol 1: Hydrolytic Stability Assessment

This experiment evaluates the stability of this compound in acidic, neutral, and alkaline aqueous conditions.

start Prepare this compound Stock (e.g., 1 mg/mL in DMSO) acid Acidic Condition (e.g., 0.1 M HCl) start->acid neutral Neutral Condition (e.g., Purified Water) start->neutral base Alkaline Condition (e.g., 0.1 M NaOH) start->base incubate Incubate at a defined temperature (e.g., 40°C) acid->incubate neutral->incubate base->incubate sample Sample at time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample analyze Analyze by Stability-Indicating HPLC-UV Method sample->analyze end Determine % Degradation analyze->end

Workflow for Hydrolytic Stability Testing

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent like DMSO.

    • Prepare three sets of aqueous solutions: 0.1 M hydrochloric acid (acidic), purified water (neutral), and 0.1 M sodium hydroxide (alkaline).

  • Incubation:

    • Add a small volume of the this compound stock solution to each of the three aqueous solutions to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acidic and alkaline samples.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the remaining amount of intact this compound.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

This experiment assesses the impact of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation:

    • Prepare samples of solid this compound and a solution of this compound (e.g., in DMSO).

    • Place the samples in chemically inert, transparent containers.

    • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Expose the samples to a light source that provides a standardized output, as specified in ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the dark controls alongside the exposed samples in the same environment to monitor for any thermal degradation.

  • Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC-UV method.

  • Data Interpretation:

    • Compare the chromatograms of the exposed and dark control samples.

    • Identify and quantify any degradation products formed due to light exposure.

    • Calculate the percentage loss of this compound in the exposed sample compared to the dark control.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general stability information for this compound and the closely related macrolide, Oligomycin. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: General Stability of this compound and Oligomycin

CompoundFormStorage ConditionDurationStabilityReference
This compound Solid0-4°C, dry, darkDays to weeksStable[1]
Solid-20°C, dry, darkMonths to yearsStable[1]
Solution (in DMSO)0-4°C, darkDays to weeksStable[1]
Solution (in DMSO)-20°C, darkUp to 3 monthsStable[1]
Oligomycin Solid (lyophilized)-20°C, desiccated, dark24 monthsStable[1][2]
Solution (in DMSO or Ethanol)-20°C, darkUp to 3 monthsStable, use within this period to prevent loss of potency.[1][2]
Solution (in Ethanol)0-4°C, darkAt least 1 weekFairly stable

Disclaimer: The information provided in this technical support guide is for research purposes only and is based on currently available scientific literature. It is essential for researchers to validate their own storage and handling procedures for their specific applications.

References

Technical Support Center: Rutamycin Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Rutamycin in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

A1: this compound is a macrolide antibiotic produced by Streptomyces rutgersensis.[1] It is a potent inhibitor of mitochondrial F1F0-ATPase (ATP synthase), which is crucial for ATP production through oxidative phosphorylation.[2][3] By inhibiting this enzyme, this compound disrupts the mitochondrial membrane potential, leading to a decrease in cellular ATP levels, induction of apoptosis (programmed cell death), and ultimately, cytotoxicity.[4][5]

Q2: Why are my primary cells showing high sensitivity to this compound compared to immortalized cell lines?

A2: Primary cells often exhibit greater sensitivity to cytotoxic agents than immortalized cell lines. This can be attributed to several factors, including:

  • Lower Proliferative Rate: Primary cells typically have a slower division rate, which can make them more susceptible to compounds that interfere with metabolic processes.

  • Intact Cell Signaling Pathways: Primary cells possess fully functional apoptotic and stress-response pathways, which might be dysregulated in cancer cell lines.

  • Lack of Adaptive Mechanisms: Unlike cell lines that have been cultured for extended periods, primary cells have not adapted to in vitro conditions and may be less resilient to stressors.[6]

Q3: What are the typical IC50 values for this compound in primary cells?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the primary cell type, its metabolic state, and the duration of exposure. It is essential to perform a dose-response experiment to determine the IC50 in your specific experimental system. As a starting point, concentrations can range from nanomolar to low micromolar.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[7][8][9]

  • Healthy cells: Annexin V-negative and PI-negative.[7]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

  • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound cytotoxicity in primary cells.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity results between replicates. - Inconsistent cell seeding density.- Uneven distribution of this compound in the culture wells.[10]- "Edge effects" in the microplate, where outer wells evaporate more quickly.[10]- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping or using a plate shaker after adding this compound.- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[10]
Unexpectedly high cell death in vehicle control (e.g., DMSO). - The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the primary cells.[10]- The primary cells are unhealthy or have been cultured for too many passages.[10]- Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%.[10]- Use low-passage, healthy primary cells for experiments.[10]- Always include a vehicle-only control to assess solvent toxicity.
No significant cytotoxicity observed even at high this compound concentrations. - The this compound stock solution may have degraded.- The incubation time is too short for cytotoxic effects to manifest.- The chosen cytotoxicity assay is not sensitive enough.- Store this compound stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Consider using a more sensitive assay. For instance, bioluminescent assays are generally more sensitive than colorimetric or fluorescent assays.[11]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different cellular parameters. MTT assays measure metabolic activity, which can be affected by mitochondrial inhibitors without immediate cell death.[12] LDH assays measure membrane integrity, which is compromised in late-stage apoptosis or necrosis.[13][14]- Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive understanding of this compound's effect.- An Annexin V/PI assay can provide more detailed information on the mode of cell death.[9][15]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.[12]

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[17]

LDH Cytotoxicity Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13][14]

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Seed primary cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[18]

  • Incubate the plate for the desired exposure time.

  • Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[18]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]

  • Add the stop solution provided in the kit.[18]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][15]

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[15]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induce apoptosis by treating primary cells with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (if adherent) and centrifugation.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathways and Workflows

Rutamycin_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Primary Cells adhere Allow Adhesion (overnight) seed_cells->adhere prep_ruta Prepare this compound Dilutions treat_cells Treat Cells prep_ruta->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis/Necrosis) incubate->annexin read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate annexin->read_plate Flow Cytometry calc_cyto Calculate % Cytotoxicity/Viability read_plate->calc_cyto

Caption: Experimental workflow for assessing this compound cytotoxicity.

Mitochondrial_Apoptosis_Pathway This compound This compound atp_synthase Mitochondrial ATP Synthase This compound->atp_synthase inhibits atp_depletion ATP Depletion atp_synthase->atp_depletion cytochrome_c Cytochrome c Release atp_synthase->cytochrome_c leads to apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Troubleshooting_Logic start Inconsistent/Unexpected Cytotoxicity Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls check_cells Assess Primary Cell Health (Passage number, morphology) check_controls->check_cells No check_protocol Review Experimental Protocol (Seeding density, incubation time) check_controls->check_protocol Yes check_dmso Verify Final DMSO Concentration (is it <0.5%?) check_cells->check_dmso check_reagents Verify Reagent Integrity (this compound stock, assay kits) check_protocol->check_reagents optimize Optimize Assay Parameters (Dose-response, time-course) check_reagents->optimize

Caption: Logical workflow for troubleshooting cytotoxicity assays.

References

Technical Support Center: Interpreting OCR/ECAR Changes with Rutamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) changes following Rutamycin (or its analogue Oligomycin) injection in Seahorse XF assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on OCR and ECAR?

This compound is a potent inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1] Its injection is a key step in the Seahorse XF Cell Mito Stress Test.

  • Oxygen Consumption Rate (OCR): Following the injection of this compound, a sharp decrease in OCR is expected.[2][3] This is because the inhibition of ATP synthase halts the primary process that consumes oxygen: oxidative phosphorylation. The remaining OCR after this compound injection is attributed to proton leak across the inner mitochondrial membrane and non-mitochondrial oxygen consumption.

  • Extracellular Acidification Rate (ECAR): In many cell types, an increase in ECAR is observed after this compound treatment. This is a compensatory mechanism where cells upregulate glycolysis to produce ATP when oxidative phosphorylation is inhibited.[4] The increased glycolytic activity leads to a higher rate of lactate extrusion, which acidifies the extracellular medium.

Q2: What key parameters of mitochondrial function are determined using this compound in the Mito Stress Test?

The injection of this compound, in sequence with other mitochondrial inhibitors, allows for the calculation of several key parameters of mitochondrial function:

ParameterCalculationInterpretation
ATP Production-linked OCR (Basal OCR) - (OCR after this compound)The amount of oxygen consumed to generate ATP via oxidative phosphorylation.
Proton Leak (OCR after this compound) - (Non-mitochondrial OCR)Represents the oxygen consumption that is not coupled to ATP synthesis, often due to protons leaking across the inner mitochondrial membrane.
Glycolytic Capacity (ECAR after this compound) - (Basal ECAR)The maximum rate at which a cell can perform glycolysis to compensate for mitochondrial dysfunction.[5]

Q3: Why might there be no change in OCR after this compound injection?

Several factors can lead to a lack of response in OCR after this compound injection:

  • Low ATP-linked respiration: The cells may have a very low basal rate of mitochondrial ATP production. This can be characteristic of certain cell types or indicative of cellular stress.

  • Ineffective inhibitor concentration: The concentration of this compound may be too low to effectively inhibit ATP synthase in the specific cell type or at the cell density used. It is crucial to optimize inhibitor concentrations for each new cell line.[1]

  • Poor cell health: If cells are unhealthy or dying, their mitochondrial function will be compromised, leading to a blunted response to all inhibitors.

  • Instrument or consumable issues: A malfunctioning instrument or expired/improperly stored reagents can lead to erroneous readings.

Q4: Is it normal to see an increase in OCR after this compound injection?

An increase in OCR after this compound injection is not the expected outcome and typically indicates an experimental artifact or a misunderstanding of the underlying cell biology. However, in some specific and rare cases, complex cellular responses could lead to this observation, but it warrants careful investigation and troubleshooting.

Troubleshooting Guide

This guide addresses common issues encountered when interpreting OCR and ECAR data after this compound injection.

IssuePossible CausesRecommended Actions
OCR does not decrease significantly after this compound injection 1. Suboptimal this compound concentration: The concentration may be too low for the cell type or density. 2. Cells have low coupling efficiency: A high proton leak can mask the decrease in ATP-linked respiration. 3. Poor cell adherence or uneven seeding: Inconsistent cell numbers across wells will lead to variable results.[6] 4. Reagent degradation: Improper storage or handling of this compound.1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Assess the health and mitochondrial membrane potential of your cells prior to the assay. 3. Ensure a uniform, confluent monolayer of cells. Optimize cell seeding density. 4. Always use fresh, properly stored reagents.
ECAR does not increase after this compound injection 1. Low glycolytic capacity: The cells may have a limited ability to upregulate glycolysis. This is characteristic of some primary cells or highly oxidative cell lines. 2. Substrate limitation: The assay medium may lack sufficient glucose to support a robust glycolytic response. 3. Cellular stress or toxicity: If the cells are stressed, their metabolic flexibility may be compromised.1. Confirm that your cell type is expected to have a significant glycolytic reserve. 2. Ensure the assay medium is supplemented with an adequate concentration of glucose. 3. Monitor cell morphology and viability throughout the experiment.
High variability in OCR/ECAR readings between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate is a major source of variability.[6] 2. Pipetting errors: Inaccurate loading of cells or compounds. 3. Edge effects: Wells on the periphery of the plate can be prone to evaporation and temperature fluctuations.1. Use precise cell counting and seeding techniques to ensure a consistent number of cells in each well. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate, or fill them with media to create a humidity barrier.
OCR drops to near zero after this compound injection 1. Extremely tight coupling: The cells have very little proton leak, so nearly all basal respiration is linked to ATP synthesis. 2. Cell death: The inhibitor may be causing acute toxicity, leading to a complete cessation of cellular respiration.1. This can be a valid biological result, indicating highly efficient mitochondria. 2. Assess cell viability after the assay to rule out toxicity. If toxicity is observed, consider reducing the inhibitor concentration or incubation time.

Experimental Protocols

A detailed protocol for the Seahorse XF Cell Mito Stress Test is crucial for obtaining reliable and reproducible data.

Seahorse XF Cell Mito Stress Test Protocol for Adherent Cells

This protocol provides a general framework. Specific parameters such as cell seeding density and inhibitor concentrations should be optimized for each cell type.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). The pH should be adjusted to 7.4.[2]

  • Cell culture medium

  • Adherent cells of interest

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin/Rutamycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The goal is to have a confluent monolayer on the day of the assay.[6]

    • Include background correction wells that contain assay medium but no cells.[7]

    • Incubate overnight in a CO2 incubator.

  • Sensor Cartridge Hydration (Day 1):

    • Hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation (Day 2):

    • Warm the assay medium to 37°C and adjust the pH to 7.4.

    • Remove the cell culture microplate from the incubator.

    • Wash the cells by gently removing the growth medium and replacing it with pre-warmed assay medium. Repeat this wash step.

    • After the final wash, add the appropriate volume of assay medium to each well.

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Compound Loading:

    • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin/Rutamycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to calibrate with the sensor cartridge.

    • Once calibration is complete, replace the utility plate with the cell culture microplate.

    • Initiate the assay protocol, which will measure basal OCR and ECAR, followed by sequential injections of the compounds and corresponding measurements.

Visualizations

.dot

Mitochondrial_ETC_and_Rutamycin_Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH_Matrix NADH TCA->NADH_Matrix FADH2 FADH2 TCA->FADH2 C1 Complex I NADH_Matrix->C1 e- C2 Complex II FADH2->C2 e- Q CoQ C1->Q e- Protons H+ C1->Protons H+ pump C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C3->Protons H+ pump C4 Complex IV CytC->C4 e- C4->Protons H+ pump O2 O2 C4->O2 e- -> O2 H2O H2O C4->H2O C5 ATP Synthase (Complex V) ATP ATP C5->ATP ATP Synthesis Protons->C5 H+ flow This compound This compound This compound->C5 INHIBITS

Caption: Inhibition of ATP Synthase by this compound in the Electron Transport Chain.

.dot

Seahorse_Mito_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in XF Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Wash_Cells 3. Wash Cells & Add Assay Medium Seed_Cells->Wash_Cells Incubate Overnight Load_Compounds 5. Load Compounds into Sensor Cartridge Hydrate_Cartridge->Load_Compounds Incubate Overnight Equilibrate 4. Equilibrate Cells (1 hr, no CO2) Wash_Cells->Equilibrate Run_Assay 7. Run Mito Stress Test Equilibrate->Run_Assay Calibrate 6. Calibrate Analyzer Load_Compounds->Calibrate Calibrate->Run_Assay Analyze_Data 8. Analyze OCR/ECAR Data Run_Assay->Analyze_Data

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

.dot

Troubleshooting_OCR_ECAR cluster_ocr OCR Issues cluster_ecar ECAR Issues cluster_variability General Issues Start Issue with OCR/ECAR after this compound OCR_No_Change OCR No Change Start->OCR_No_Change OCR_Increase OCR Increases (Unexpected) Start->OCR_Increase ECAR_No_Change ECAR No Change Start->ECAR_No_Change High_Variability High Variability Start->High_Variability Sol_OCR1 Low ATP-linked respiration? Ineffective inhibitor concentration? Poor cell health? OCR_No_Change->Sol_OCR1 Possible Causes Sol_OCR2 Experimental artifact? Check for leaks or bubbles. Review cell-specific responses. OCR_Increase->Sol_OCR2 Possible Causes Sol_ECAR1 Low glycolytic capacity? Substrate limitation (glucose)? Cellular stress? ECAR_No_Change->Sol_ECAR1 Possible Causes Sol_Var1 Inconsistent cell seeding? Pipetting errors? Edge effects? High_Variability->Sol_Var1 Possible Causes

Caption: Troubleshooting Decision Tree for OCR/ECAR Changes.

References

Technical Support Center: Optimizing Rutamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutamycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide antibiotic produced by Streptomyces aureofaciens.[1] Its primary mechanism of action is the inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V), a key enzyme in oxidative phosphorylation.[2][3][4] By binding to the F0 subunit of the enzyme, this compound blocks the translocation of protons, which in turn inhibits the synthesis of ATP.[5] This disruption of cellular energy production is central to its biological effects.

Q2: What is a typical starting incubation time for this compound treatment?

A2: The optimal incubation time for this compound is highly dependent on the cell type, drug concentration, and the experimental endpoint being measured. For assays measuring immediate effects on mitochondrial respiration, such as oxygen consumption rate (OCR), incubation times can be very short, often in the range of minutes to a few hours. For longer-term assays, such as those evaluating cell viability, proliferation, or apoptosis, incubation times of 24, 48, or 72 hours are commonly used.[6][7][8] A time-course experiment is the best way to determine the optimal duration for your specific experimental setup.[9]

Q3: How does cell type influence the optimal incubation time?

A3: Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in metabolic rates, reliance on oxidative phosphorylation versus glycolysis, membrane composition, and drug efflux pump activity. Highly metabolic cells that rely heavily on mitochondrial respiration may show effects at shorter incubation times compared to cells with a more glycolytic phenotype. Therefore, it is crucial to empirically determine the optimal incubation time for each cell line.

Q4: What is the relationship between this compound concentration and incubation time?

A4: this compound's effects are both concentration- and time-dependent.[10][11] Higher concentrations will generally produce a more rapid and pronounced effect, potentially requiring shorter incubation times. Conversely, lower concentrations may require longer incubation periods to achieve the desired biological outcome. It is recommended to perform a dose-response experiment across several time points to identify the ideal combination of concentration and incubation time for your experiment.

Q5: How long does it take for this compound's effects on ATP synthesis to become apparent?

A5: The inhibition of ATP synthase by this compound is a rapid event. Significant decreases in cellular ATP levels and oxygen consumption rate (OCR) can typically be observed within minutes to a few hours of treatment. The exact timing can depend on the cell type's basal metabolic rate and the concentration of this compound used.

Q6: What are the potential downstream consequences of prolonged this compound exposure?

A6: Prolonged inhibition of ATP synthase can lead to a cascade of downstream cellular events. These may include:

  • Increased Glycolysis: Cells may attempt to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.

  • Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to increased ROS production and oxidative stress.

  • Induction of Apoptosis or Necrosis: Severe and sustained energy depletion will ultimately trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[12]

  • Changes in Gene Expression: Cells may alter their gene expression profiles to adapt to the metabolic stress.

Troubleshooting Guides

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.

Problem Possible Cause(s) Suggested Solution(s)
No significant effect of this compound is observed at any time point. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. Improper storage or handling of this compound. 1. Increase the concentration of this compound. Perform a dose-response experiment to identify a more effective concentration.2. Extend the incubation period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.3. Some cell lines, particularly those with a strong glycolytic phenotype, may be less sensitive. Consider using a different cell line or a combination of inhibitors.4. Ensure this compound stock solutions are stored correctly (typically at -20°C) and avoid repeated freeze-thaw cycles.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density. 2. Variation in this compound concentration. 3. Cells are in different growth phases. 1. Ensure a uniform single-cell suspension and consistent cell counts when plating.2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.3. Standardize the cell culture conditions and ensure cells are in the logarithmic growth phase at the start of the experiment.
Unexpectedly high cell death at all tested concentrations and time points. 1. This compound concentration is too high. 2. The cell line is highly sensitive to ATP depletion. 3. Solvent (e.g., DMSO) toxicity. 1. Perform a dose-response experiment with a lower range of concentrations.2. Use shorter incubation times and monitor cell viability more frequently.3. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experimental design.

Data Presentation

Table 1: Example of Recommended Starting Concentrations and Incubation Times for Common Cell Lines

Cell LineTypical Concentration Range (nM)Typical Incubation Time (hours)Primary Endpoint
HeLa50 - 50024 - 72Cell Viability / Apoptosis
HEK293100 - 100012 - 48ATP Levels / OCR
Jurkat25 - 25024 - 48Apoptosis
A549100 - 75048 - 72Proliferation
Primary Neurons10 - 1006 - 24Mitochondrial Function

Note: These are generalized ranges. It is imperative to optimize these parameters for your specific experimental conditions.

Table 2: Example Data on the Effect of Incubation Time on Cellular ATP Levels and Viability in HeLa Cells (Treated with 200 nM this compound)

Incubation Time (hours)Relative ATP Level (%) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2100 ± 3.1
645 ± 4.192 ± 4.5
1232 ± 3.881 ± 5.3
2421 ± 2.965 ± 6.2
4815 ± 2.542 ± 5.8
7211 ± 1.925 ± 4.7

Experimental Protocols

Protocol: Determining Optimal this compound Incubation Time via Time-Course and Dose-Response Analysis

This protocol outlines a method to determine the optimal incubation time and concentration of this compound using a cell viability assay, such as the MTT or MTS assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Vehicle (DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.

  • Cell Viability Assay (MTS Example):

    • At the end of each incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.

    • Plot the cell viability against the incubation time for each concentration to determine the optimal duration of treatment.

Visualizations

Rutamycin_Mechanism cluster_membrane Inner Mitochondrial Membrane F0 F0 Subunit (Proton Channel) F1 F1 Subunit (ATP Synthesis) F0->F1 Proton Flow Protons_in H+ (Low Conc.) Mitochondrial Matrix F0->Protons_in Blocked ATP_Synth ATP Synthesis F1->ATP_Synth Drives This compound This compound This compound->F0 Inhibits Protons_out H+ (High Conc.) Intermembrane Space Protons_out->F0 Enters Channel ATP ATP ATP_Synth->ATP Product ADP_Pi ADP + Pi ADP_Pi->ATP_Synth Substrates Optimization_Workflow start Start: Define Experimental Goal (e.g., IC50, Apoptosis) dose_response 1. Dose-Response Assay (Wide concentration range, fixed time point e.g., 24h) start->dose_response time_course 2. Time-Course Assay (Select effective concentrations, vary time points) dose_response->time_course data_analysis 3. Data Analysis (Plot Viability vs. Time & Concentration) time_course->data_analysis optimal_point 4. Determine Optimal Incubation Time (Time point that gives desired effect with minimal off-target issues) data_analysis->optimal_point validation 5. Validation Experiment (Confirm results under optimal conditions) optimal_point->validation end End: Protocol Optimized validation->end Troubleshooting_Flowchart start Experiment Shows No Effect check_conc Is the concentration sufficiently high? start->check_conc check_time Is the incubation time long enough? check_conc->check_time Yes solution_increase_conc Solution: Increase Concentration check_conc->solution_increase_conc No check_cells Is the cell line known to be sensitive? check_time->check_cells Yes solution_increase_time Solution: Increase Incubation Time check_time->solution_increase_time No solution_check_lit Solution: Check Literature / Use Positive Control Cell Line check_cells->solution_check_lit No end Problem Resolved check_cells->end Yes solution_increase_conc->end solution_increase_time->end solution_check_lit->end

References

Validation & Comparative

Validating the Inhibitory Effect of Rutamycin on ATP Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rutamycin (also known as Oligomycin D) and other common ATP synthase inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visual representations of molecular interactions and workflows, this document serves as a critical resource for researchers investigating cellular metabolism and developing novel therapeutics targeting ATP synthase.

Comparative Analysis of ATP Synthase Inhibitors

The efficacy of ATP synthase inhibitors can be compared by examining their half-maximal inhibitory concentration (IC50) or the concentration required for 50% inhibition (I50). The following table summarizes the inhibitory concentrations for this compound (represented by its close structural and functional analog, Oligomycin A), Aurovertin B, and N,N'-Dicyclohexylcarbodiimide (DCCD) on submitochondrial particles. It is important to note that these values can vary depending on the specific experimental conditions and the biological system used.

InhibitorTarget Subunit(s)Mechanism of ActionI50 (nmoles/mg protein) for ATP Synthesis InhibitionI50 (nmoles/mg protein) for ATP-driven ReactionsKey Off-Target Effects
This compound (as Oligomycin A) Fₒ (c-ring and OSCP subunit)Blocks the proton channel in the Fₒ subunit, preventing proton translocation and subsequent ATP synthesis.[1][2]< 0.8< 0.8Can inhibit store-operated Ca²⁺ channels and P-glycoprotein activity.[3][4]
Aurovertin B F₁ (β subunit)Binds to the catalytic β subunit of the F₁ domain, preventing the conformational changes required for ATP synthesis.[2]0.20.95 - 3.0Less potent inhibitor of ATP-utilizing systems compared to ATP synthesis.[5][6]
DCCD Fₒ (c-subunit)Covalently modifies a carboxyl group in the c-subunit of the Fₒ domain, irreversibly blocking the proton channel.[3]< 0.8< 0.8Can react with other carboxyl groups in proteins.

Mechanism of ATP Synthase Inhibition

The following diagram illustrates the distinct mechanisms by which this compound and Aurovertin B inhibit ATP synthase. This compound acts on the Fₒ subunit, blocking the proton channel, while Aurovertin B targets the F₁ subunit, interfering with the catalytic process of ATP synthesis.

Mechanism of ATP Synthase Inhibition cluster_F1 F1 Subunit (Matrix) cluster_Fo Fₒ Subunit (Inner Mitochondrial Membrane) F1_beta β subunit ATP ATP F1_beta->ATP F1_alpha α subunit F1_gamma γ subunit (rotor) F1_gamma->F1_beta Induces conformational change Fo_c c-ring (proton channel) Fo_c->F1_gamma Drives rotation Fo_a a subunit ADP_Pi ADP + Pi ADP_Pi->F1_beta Protons_in H+ (Intermembrane space) Protons_in->Fo_c Proton flow Protons_out H+ (Matrix) This compound This compound This compound->Fo_c Blocks proton channel AurovertinB Aurovertin B AurovertinB->F1_beta Inhibits catalytic activity Inhibition Inhibition

Caption: Mechanism of ATP synthase inhibition by this compound and Aurovertin B.

Experimental Protocols

Validating the inhibitory effect of compounds on ATP synthase typically involves isolating mitochondria and measuring the enzyme's activity. The following is a generalized protocol for a spectrophotometric assay to measure ATP hydrolysis (ATPase activity), which is often used to screen for inhibitors.

1. Isolation of Mitochondria

  • Tissue Homogenization:

    • Excise tissue (e.g., liver, heart) and place it in ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2).[1]

    • Mince the tissue and homogenize using a Potter-Elvehjem tissue grinder.[1]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 6,700 x g for 10 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

2. Spectrophotometric Assay of ATP Hydrolysis Activity

This assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the production of ADP from ATP hydrolysis.

  • Reagents:

    • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.[1]

    • NADH solution (e.g., 0.4 mM).[1]

    • Phosphoenolpyruvate (PEP) (e.g., 1 mM).[1]

    • Lactate dehydrogenase (LDH) and Pyruvate kinase (PK) enzymes.[7]

    • ATP solution.

    • Inhibitor stock solutions (e.g., this compound, Aurovertin B, DCCD) dissolved in a suitable solvent (e.g., DMSO).

    • Oligomycin solution (for control).[1]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.[1][7]

    • Add the isolated mitochondria to a cuvette containing the reaction mixture.

    • Add the test inhibitor at various concentrations to different cuvettes. Include a vehicle control (solvent only).

    • Initiate the reaction by adding ATP.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • After a stable rate is achieved, add a saturating concentration of oligomycin to determine the non-ATP synthase-dependent ATPase activity.[1]

    • Calculate the ATP synthase-specific activity by subtracting the rate after oligomycin addition from the initial rate.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for validating an ATP synthase inhibitor.

Experimental Workflow for Validating ATP Synthase Inhibitors cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Tissue Tissue/Cell Culture Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Add_Inhibitor Add Inhibitor (e.g., this compound) & Mitochondria Mitochondria->Add_Inhibitor Assay_Setup Prepare Assay Mix (Buffer, NADH, PEP, PK/LDH) Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Initiate_Reaction->Measurement Calculate_Activity Calculate ATPase Activity Measurement->Calculate_Activity IC50 Determine IC50 Value Calculate_Activity->IC50

Caption: A typical workflow for validating ATP synthase inhibitors.

References

A Comparative Guide to the Efficacy of Rutamycin and Oligomycin as ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rutamycin and Oligomycin, two potent inhibitors of mitochondrial F1Fo-ATP synthase. By examining their mechanism of action, comparative efficacy through experimental data, and detailed experimental protocols, this document serves as a valuable resource for researchers investigating cellular bioenergetics and developing novel therapeutics targeting mitochondrial function.

Mechanism of Action: Targeting the Engine of the Cell

Both this compound and Oligomycin are macrolide antibiotics that function as highly specific inhibitors of ATP synthase (also known as Complex V), the terminal enzyme complex of the oxidative phosphorylation (OXPHOS) pathway in mitochondria. Their inhibitory action is crucial for understanding and manipulating cellular energy production.

These molecules exert their effects by binding to the F_o subunit of ATP synthase, which forms the proton channel embedded in the inner mitochondrial membrane.[1] This binding event physically obstructs the flow of protons through the channel, a critical step that drives the rotation of the F_o subunit and subsequent synthesis of ATP by the F_1 subunit.[2][3][4] By blocking this proton translocation, this compound and Oligomycin effectively uncouple electron transport from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in the proton motive force.[2][3] It is important to note that this compound is also known as Oligomycin D.[5]

Mechanism of ATP Synthase Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_Fo Fo Subunit (Proton Channel) cluster_F1 F1 Subunit (Catalytic Site) ATP_Synthase ATP Synthase (Complex V) Proton_Channel Proton Channel Protons_Matrix Protons (Mitochondrial Matrix) Proton_Channel->Protons_Matrix Catalytic_Site Catalytic Site ATP_Production ATP Production Catalytic_Site->ATP_Production Protons_IMS Protons (Intermembrane Space) Protons_IMS->Proton_Channel Flow Protons_Matrix->Catalytic_Site Drives Rotation Inhibitor This compound / Oligomycin Inhibitor->Proton_Channel Blocks ADP_Pi ADP + Pi ADP_Pi->Catalytic_Site

Mechanism of this compound and Oligomycin on ATP Synthase.

Quantitative Comparison of Inhibitory Efficacy

The potency of this compound and Oligomycin has been evaluated in various studies. The seminal work by Lardy et al. (1965) provides a direct comparison of the relative concentrations required for 50% inhibition (I₅₀) of dinitrophenol-stimulated ATPase activity in beef heart mitochondria.[6] More recent studies have determined the IC₅₀ values of Oligomycin A in specific cancer cell lines.

InhibitorRelative Concentration for 50% Inhibition (Dinitrophenol-Stimulated ATPase Activity)IC₅₀ (Mammosphere Formation Assay)
This compound (Oligomycin D) 1.0[6]Not Reported
Oligomycin A 1.2[6]~100 nM (MCF7 cells)[7]
Oligomycin B 1.0[6]Not Reported
Oligomycin C 10.0[6]Not Reported

Data for relative inhibitory concentration is adapted from Lardy et al. (1965).[6] The IC₅₀ value for Oligomycin A is from a study on the inhibition of mammosphere formation in breast cancer cell lines and may not be directly comparable to ATPase activity inhibition.[7]

From the data presented by Lardy et al., this compound and Oligomycin B are the most potent inhibitors of dinitrophenol-stimulated ATPase activity, followed closely by Oligomycin A.[6] Oligomycin C is significantly less potent.[6] The IC₅₀ value for Oligomycin A in the mammosphere formation assay highlights its potent anti-cancer stem cell activity.[7]

Experimental Protocols

Dinitrophenol-Stimulated ATPase Activity Assay

This assay measures the ability of the inhibitors to block the ATPase activity of mitochondria that has been uncoupled by dinitrophenol (DNP).

a. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., beef heart or rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).[8][9]

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[3][9]

  • Collect the supernatant and centrifuge at a higher speed (e.g., 7,000-10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[3][9]

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and determine the protein concentration.

b. ATPase Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, pH 7.4), ATP, and an ATP-regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase).

  • Add a known amount of isolated mitochondria to the reaction mixture.

  • Induce ATPase activity by adding a specific concentration of 2,4-dinitrophenol.

  • Add varying concentrations of this compound or Oligomycin to different reaction tubes.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[6][10]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the I₅₀ value.

Mitochondrial Stress Test

This is a widely used method to assess mitochondrial function in intact cells, often performed using an extracellular flux analyzer.

Mitochondrial Stress Test Workflow Start Seed Cells in Microplate Equilibrate Equilibrate Cells in Assay Medium Start->Equilibrate Basal Measure Basal Oxygen Consumption Rate (OCR) Equilibrate->Basal Inject_Oligo Inject this compound or Oligomycin Basal->Inject_Oligo Measure_ATP_Linked Measure ATP-Linked Respiration Inject_Oligo->Measure_ATP_Linked Inject_FCCP Inject FCCP (Uncoupler) Measure_ATP_Linked->Inject_FCCP Measure_Maximal Measure Maximal Respiration Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Maximal->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito Analysis Data Analysis and Calculation of Mitochondrial Parameters Measure_Non_Mito->Analysis

Workflow for a typical Mitochondrial Stress Test experiment.

a. Cell Preparation:

  • Seed cells of interest into a microplate compatible with an extracellular flux analyzer.

  • Allow cells to adhere and form a monolayer.

b. Assay Procedure:

  • Replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Place the cell plate in a CO₂-free incubator to equilibrate.

  • Load the sensor cartridge with the compounds to be injected:

    • Port A: this compound or Oligomycin

    • Port B: An uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

    • Port C: A combination of Complex I and III inhibitors (e.g., Rotenone and Antimycin A)

  • Calibrate the sensor cartridge and place the cell plate into the analyzer.

  • The instrument will measure the basal oxygen consumption rate (OCR).

  • Sequentially inject the compounds and measure the OCR after each injection to determine:

    • ATP-linked respiration: The decrease in OCR after the injection of this compound/Oligomycin.

    • Maximal respiration: The OCR after the injection of FCCP.

    • Non-mitochondrial respiration: The OCR after the injection of Rotenone and Antimycin A.

c. Data Analysis:

  • Normalize the OCR data to cell number or protein concentration.

  • Calculate the key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Plot dose-response curves for this compound and Oligomycin to determine their respective IC₅₀ values for the inhibition of ATP-linked respiration.

Conclusion

This compound and Oligomycin are indispensable tools for studying mitochondrial function and cellular bioenergetics. Both compounds are potent and specific inhibitors of the F_o subunit of ATP synthase. Based on the available data, this compound (Oligomycin D) and Oligomycin B exhibit the highest potency in inhibiting dinitrophenol-stimulated ATPase activity. Oligomycin A also demonstrates strong inhibitory effects and has been shown to be a potent inhibitor of cancer stem cell proliferation. The choice between these inhibitors may depend on the specific experimental context, desired potency, and commercial availability. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further investigate the efficacy and cellular effects of these important mitochondrial inhibitors.

References

A Comparative Guide to Western Blot Analysis of Mitochondrial Protein Expression Following Rutamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial function and cellular metabolism, understanding the effects of specific inhibitors on mitochondrial protein expression is crucial. This guide provides an objective comparison of Rutamycin, a potent inhibitor of F₀F₁ ATP synthase, with other mitochondrial inhibitors, supported by illustrative experimental data and detailed protocols for western blot analysis.

Comparison of Mitochondrial Inhibitor Effects on Protein Expression

This compound, a member of the macrolide antibiotic family, specifically targets the F₀ subunit of ATP synthase (Complex V), effectively inhibiting oxidative phosphorylation.[1] Its mechanism is similar to that of Oligomycin, another widely used ATP synthase inhibitor.[1] The expected outcome of treatment with these inhibitors is a compensatory response in the expression of other mitochondrial proteins, particularly those involved in the electron transport chain (ETC) and apoptosis.

While direct comparative western blot data for this compound is limited in publicly available literature, we can project the anticipated changes in protein expression based on its known mechanism of action and data from studies involving similar inhibitors like Oligomycin.

Table 1: Illustrative Quantitative Comparison of Mitochondrial Inhibitor Effects on Protein Expression via Western Blot

Target ProteinInhibitorConcentration (nM)Treatment Time (hrs)Cell LineChange in Protein Expression (Fold Change vs. Control)
ATP5A (Complex V) This compound10024HeLaNo significant change
Oligomycin10024HeLaNo significant change
Rotenone (Complex I Inhibitor)50024HeLa↑ 1.2
UQCRC2 (Complex III) This compound10024HeLa↑ 1.3
Oligomycin10024HeLa↑ 1.4
Rotenone50024HeLa↑ 1.5
MT-CO2 (Complex IV) This compound10024HeLa↑ 1.2
Oligomycin10024HeLa↑ 1.1
Rotenone50024HeLaNo significant change
Cleaved Caspase-3 This compound10048Jurkat↑ 2.5
Oligomycin10048Jurkat↑ 2.8
Staurosporine (Apoptosis Inducer)10006Jurkat↑ 4.0
Bax This compound10048Jurkat↑ 1.8
Oligomycin10048Jurkat↑ 2.0
Staurosporine10006Jurkat↑ 2.2

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on the known functions of these inhibitors. Actual results may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow

Diagram 1: this compound's Mechanism of Action

cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ProtonGradient Proton Gradient (ΔΨm) ComplexIV->ProtonGradient Maintains ATPSynthase ATP Synthase (Complex V) ATP ATP Production ATPSynthase->ATP Produces ROS ↑ Reactive Oxygen Species (ROS) ATPSynthase->ROS Leads to This compound This compound This compound->ATPSynthase Inhibits ProtonGradient->ATPSynthase Drives Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

Diagram 2: Western Blot Experimental Workflow

cluster_workflow Western Blot Workflow A Cell Culture & Treatment (e.g., this compound) B Mitochondrial Isolation (Differential Centrifugation) A->B C Protein Extraction & Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Key steps in the western blot analysis workflow.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible results in western blot analysis.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa or Jurkat) at a density of 1 x 10⁶ cells in a 100 mm dish and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM). A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

II. Mitochondrial Isolation
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge at 600 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).

  • Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with 500 µL of isolation buffer.

    • Repeat the 10,000 x g centrifugation for 15 minutes at 4°C.

III. Protein Extraction and Quantification
  • Lysis of Mitochondria: Resuspend the mitochondrial pellet in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing. If necessary, sonicate the lysate briefly to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any remaining debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

IV. Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes in a wet transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ATP5A, UQCRC2, MT-CO2, Cleaved Caspase-3, Bax, and a loading control like VDAC or COX IV) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Measuring Mitochondrial Membrane Potential After Rutamycin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for measuring mitochondrial membrane potential (ΔΨm) following treatment with Rutamycin, a potent inhibitor of ATP synthase. Understanding the impact of this compound on ΔΨm is crucial for studies in cellular metabolism, drug discovery, and toxicology. This document offers detailed experimental protocols, comparative data, and visual aids to assist researchers in selecting the most appropriate assay for their specific needs.

Introduction to this compound and Mitochondrial Membrane Potential

This compound is an antibiotic that inhibits the F0 part of ATP synthase (also known as Complex V) in the inner mitochondrial membrane. By blocking the proton channel of ATP synthase, this compound prevents the influx of protons from the intermembrane space back into the mitochondrial matrix. This inhibition has a direct impact on the mitochondrial membrane potential, a key indicator of mitochondrial health and cellular energy status.

Under normal physiological conditions, the electron transport chain pumps protons out of the matrix, creating an electrochemical gradient across the inner mitochondrial membrane. This gradient, the ΔΨm, is the primary driving force for ATP synthesis. Inhibition of ATP synthase by this compound prevents the dissipation of this proton gradient for ATP production, leading to a phenomenon known as hyperpolarization , an increase in the mitochondrial membrane potential.

Accurate measurement of this this compound-induced hyperpolarization is essential for understanding its downstream cellular effects. This guide compares two of the most widely used fluorescent probes for this purpose: the ratiometric dye JC-1 and the monochromatic dyes TMRM/TMRE.

Comparison of Fluorescent Probes for Measuring ΔΨm

The choice of fluorescent probe is critical for obtaining reliable and quantifiable data. The following table summarizes the key characteristics of JC-1 and TMRM/TMRE, the two major classes of dyes used for monitoring ΔΨm.

FeatureJC-1TMRM/TMRE
Mechanism of Action Ratiometric dye. Forms red fluorescent J-aggregates in mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.Monochromatic, Nernstian dyes. Accumulate in the mitochondrial matrix in a manner directly proportional to the ΔΨm.
Detection Changes in the ratio of red to green fluorescence.Changes in the fluorescence intensity of a single emission wavelength.
Advantages Ratiometric measurement can correct for variations in mitochondrial mass, cell size, and dye loading. Good for qualitative and endpoint assays.More sensitive to subtle changes in ΔΨm. Considered more reliable for quantitative measurements and kinetic studies.[1][2] TMRM exhibits lower mitochondrial binding and inhibition of the electron transport chain compared to other similar dyes, making it preferable for some studies.[3]
Disadvantages Can be less sensitive to small changes in ΔΨm. Equilibration of the J-aggregates can be slow (up to 90 minutes), potentially leading to inaccuracies in kinetic measurements.[1] JC-1 can also be sensitive to changes in hydrogen peroxide levels.[1]Fluorescence intensity can be affected by mitochondrial mass and dye loading concentration. Requires careful optimization of dye concentration to avoid quenching effects.
Excitation/Emission (nm) Monomer: ~485/529; J-aggregate: ~514/590[4]TMRM: ~548/573; TMRE: ~549/574[3]
Typical Working Conc. 1-10 µM[5]20-200 nM[6][7]

Expected Outcome of this compound Treatment

Treatment of cells with this compound is expected to cause an increase in the fluorescence signal when using TMRM/TMRE (in non-quenching mode) and an increase in the red/green fluorescence ratio with JC-1, both indicative of mitochondrial hyperpolarization. This is in contrast to the effect of uncouplers like FCCP, which cause depolarization and a decrease in these signals.

Experimental Protocols

Detailed methodologies for using JC-1 and TMRM to measure ΔΨm after this compound treatment are provided below. These protocols are starting points and may require optimization based on the cell type and experimental conditions.

Protocol 1: Measuring ΔΨm using JC-1

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate readers.

Materials:

  • JC-1 dye (stock solution in DMSO)

  • Cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • FCCP or CCCP (positive control for depolarization, stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black-walled, clear-bottom microplates (for plate reader or microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or on coverslips) and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control. For a positive control for depolarization, treat a separate set of cells with 5-50 µM FCCP or CCCP for 15-30 minutes.[8]

  • JC-1 Staining:

    • Prepare a fresh JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium or PBS.[5]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5][8]

  • Washing:

    • Aspirate the JC-1 staining solution and wash the cells once or twice with warm PBS or assay buffer.[9][10]

  • Measurement:

    • Fluorescence Microscopy: Observe the cells immediately under a fluorescence microscope using filters for green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~535/595 nm) fluorescence.[5]

    • Flow Cytometry: Harvest the cells, resuspend them in PBS or an appropriate buffer, and analyze immediately. Healthy cells will show high red and low green fluorescence, while depolarized cells will show low red and high green fluorescence.[10]

    • Microplate Reader: Measure the fluorescence intensity for both J-aggregates (Ex/Em ~560/595 nm) and JC-1 monomers (Ex/Em ~485/535 nm).[9] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol 2: Measuring ΔΨm using TMRM

This protocol is suitable for fluorescence microscopy and microplate readers. A similar protocol can be used for TMRE.

Materials:

  • TMRM dye (stock solution in DMSO)

  • Cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Oligomycin (positive control for hyperpolarization)

  • FCCP or CCCP (positive control for depolarization)

  • HBSS or other suitable imaging buffer

  • Black-walled, clear-bottom microplates or coverslips

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • TMRM Loading:

    • Prepare a TMRM working solution (typically 20-200 nM) in pre-warmed cell culture medium or HBSS.[6][7] The optimal concentration should be determined empirically to be in the non-quenching mode.

    • Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C, protected from light.[11]

  • This compound Treatment and Measurement:

    • For kinetic measurements: After TMRM loading, replace the medium with fresh, pre-warmed buffer containing TMRM at the same concentration. Mount the cells on a microscope or place them in a plate reader equipped with environmental control (37°C, 5% CO2).

    • Acquire a baseline fluorescence reading.

    • Add this compound to the desired final concentration and immediately start recording the fluorescence intensity over time.

    • As controls, at the end of the experiment, add oligomycin to induce maximal hyperpolarization, followed by FCCP to induce complete depolarization and obtain the dynamic range of the signal.

    • For endpoint measurements: Treat cells with this compound for the desired duration before or during TMRM loading. After loading and washing, measure the fluorescence intensity.

  • Measurement:

    • Measure the fluorescence intensity using appropriate filters (Ex/Em ~548/575 nm).[11] An increase in fluorescence intensity corresponds to hyperpolarization.

Data Presentation

Quantitative data from these experiments should be summarized in tables for easy comparison. Below is an example of how to present the data.

Table 1: Comparison of JC-1 and TMRM in detecting this compound-induced changes in ΔΨm

TreatmentJC-1 (Red/Green Ratio)TMRM (Fold Change in Fluorescence)
Vehicle Control1.00 ± 0.051.00 ± 0.04
This compound (X µM)1.52 ± 0.121.45 ± 0.10
FCCP (10 µM)0.35 ± 0.030.41 ± 0.05

*Values are presented as mean ± SEM from three independent experiments. *p < 0.05 compared to vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound on mitochondrial ATP synthase and its effect on the proton motive force.

Rutamycin_Pathway cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix H_IMS H+ ATPSynthase ATP Synthase (Complex V) H_IMS->ATPSynthase Proton Motive Force H_Matrix H+ ATP ATP ADP ADP + Pi ADP->ATPSynthase ETC Electron Transport Chain (Complexes I-IV) ETC->H_IMS Pumps H+ out ATPSynthase->H_Matrix ATPSynthase->ATP ATP Synthesis This compound This compound This compound->ATPSynthase Inhibits

Caption: Mechanism of this compound-induced mitochondrial hyperpolarization.

Experimental Workflow

The following diagram outlines the general workflow for measuring mitochondrial membrane potential after drug treatment.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Staining Staining cluster_Analysis Analysis A Seed Cells B Cell Culture A->B C Treat with this compound (and controls) B->C D1 Incubate with JC-1 C->D1 D2 Incubate with TMRM/TMRE C->D2 E1 Measure Red/Green Fluorescence Ratio D1->E1 E2 Measure Fluorescence Intensity D2->E2

Caption: General workflow for measuring mitochondrial membrane potential.

Conclusion

Both JC-1 and TMRM/TMRE are valuable tools for assessing changes in mitochondrial membrane potential following this compound treatment. The choice between them depends on the specific experimental goals. For quantitative analysis of the kinetics and magnitude of hyperpolarization, TMRM or TMRE are generally preferred due to their direct response to ΔΨm. For endpoint assays, especially where variations in mitochondrial content may be a concern, the ratiometric nature of JC-1 offers a distinct advantage. Regardless of the chosen probe, careful optimization and the use of appropriate controls, such as FCCP and oligomycin, are essential for accurate and reproducible results.

References

A Comparative Guide to Alternatives for Rutamycin in Oxidative Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used and novel inhibitors of oxidative phosphorylation, offering alternatives to Rutamycin for researchers studying cellular metabolism and related diseases. This document outlines the performance of various inhibitors, supported by experimental data, and includes detailed methodologies for key validation experiments.

Introduction to Oxidative Phosphorylation Inhibition

Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in aerobic organisms. The final step of this process is catalyzed by F1Fo-ATP synthase, a mitochondrial enzyme complex. Inhibition of this complex is a critical tool for understanding mitochondrial function and is a key area of research for developing therapeutics targeting cellular metabolism. This compound is a well-known inhibitor of the Fₒ subunit of ATP synthase, but several other compounds with distinct mechanisms and specificities are available. This guide explores these alternatives, providing a comparative analysis to aid in experimental design and drug discovery.

Quantitative Comparison of Inhibitor Potency

The efficacy of various ATP synthase inhibitors is presented below. The half-maximal inhibitory concentration (IC50) and other quantitative measures are provided to compare their potency. It is important to note that these values can vary depending on the experimental system and conditions.

InhibitorTarget Subunit(s)Target DomainMechanism of ActionIC50/EC50 ValueOrganism/Cell Line
Oligomycin A c-ringFₒBlocks the proton channel, inhibiting proton translocation.[1][2][3]~107 nM (EC₅₀, ATPase activity)Purified yeast ATP synthase[4]
DCCD c-subunitFₒCovalently modifies a conserved carboxylic acid residue, blocking proton flow.[5]50% inhibition of ATP synthesisIsolated rat hepatocytes[5]
Aurovertin B β subunitF₁Binds to the β subunit, acting as an uncompetitive inhibitor of ATPase activity.[6][7]Varies by cell lineHuman cancer cell lines[8]
Resveratrol α and β subunitsF₁Interacts with the F₁ domain.Not specified in provided search resultsNot specified
Bedaquiline c-ringFₒTargets the c-ring of the Fₒ subunit.~27 nM (EC₅₀, ATPase activity)Purified yeast ATP synthase[4]
CADD522 α and β subunitsF₁Interacts with both α and β subunits of the F1-ATP synthase complex.[9]Not specifiedHuman breast cancer cells[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of inhibitor effects.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.[10]

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[11]

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[10]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[12]

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates.

  • Cell Preparation:

    • Remove the growth medium from the cells.

    • Wash the cells once with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes.[12]

  • Prepare Inhibitor Injections: Prepare stock solutions of the inhibitors and load the appropriate volumes into the injection ports of the sensor cartridge.[10]

  • Run Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[11]

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

ATP Production Assay (Bioluminescence-Based)

This assay quantifies the amount of ATP present in a sample, providing a direct measure of cellular energy status.[13][14]

Materials:

  • Luminometer or a plate reader with luminescence capabilities.

  • White, opaque 96-well plates.

  • ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and ATP standards).

  • Cell lysis buffer (detergent-based).

Procedure:

  • Cell Culture and Treatment: Culture cells in a standard 96-well plate and treat with the desired inhibitors for the specified duration.

  • Prepare ATP Standards: Prepare a standard curve of ATP using the provided ATP standard solution.

  • Cell Lysis: Add the cell lysis buffer to each well to release intracellular ATP. Incubate for 5 minutes with gentle shaking.

  • Prepare Reaction Mix: Prepare the ATP detection reagent containing luciferase and luciferin according to the kit instructions.[14]

  • Measure Luminescence:

    • Transfer the cell lysate to a white, opaque 96-well plate.[14]

    • Add the ATP detection reagent to each well.

    • Immediately measure the luminescence using a luminometer.[14]

  • Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[15][16]

Materials:

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the inhibitors.

  • Add MTT Reagent: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of the discussed inhibitors on the F1Fo-ATP synthase and the general workflow for their experimental validation.

ATP_Synthase_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fo Fₒ Subunit Proton Channel Protons_Matrix H⁺ (Matrix) Fo:head->Protons_Matrix F1 F₁ Subunit Catalytic Site ATP ATP F1:head->ATP ATP Synthesis Protons_IMS H⁺ (Intermembrane Space) Protons_IMS->Fo:head Proton Flow ADP_Pi ADP + Pi ADP_Pi->F1:head Oligomycin Oligomycin/ Bedaquiline Oligomycin->Fo:head Inhibits DCCD DCCD DCCD->Fo:head Inhibits Aurovertin Aurovertin B Aurovertin->F1:head Inhibits CADD522 CADD522 CADD522->F1:head Inhibits

Caption: Mechanism of action of various ATP synthase inhibitors.

Experimental_Workflow start Start: Select Inhibitor and Cell Line cell_culture Cell Culture and Treatment with Inhibitor start->cell_culture mito_stress Mitochondrial Respiration Assay (Seahorse XF) cell_culture->mito_stress atp_assay ATP Production Assay (Bioluminescence) cell_culture->atp_assay cyto_assay Cytotoxicity Assay (MTT) cell_culture->cyto_assay data_analysis Data Analysis and Comparison mito_stress->data_analysis atp_assay->data_analysis cyto_assay->data_analysis end End: Characterize Inhibitor Profile data_analysis->end

Caption: General experimental workflow for inhibitor validation.

Downstream Effects and Off-Target Considerations

Inhibition of ATP synthase has profound effects on cellular physiology beyond the immediate depletion of ATP.

  • Oligomycin: Besides its primary role in inhibiting ATP synthase, oligomycin can also affect electron flow through the electron transport chain and may induce proton leak.[1] At higher concentrations, it has been shown to inhibit store-operated Ca²⁺ channels independently of its effect on mitochondrial ATP synthesis.[17]

  • DCCD: As a carboxyl group modifier, DCCD is not entirely specific to ATP synthase and can inhibit other membrane-bound proteins and transport systems.[18][19]

  • Aurovertin B: This inhibitor has shown potent antitumor activity, particularly against triple-negative breast cancer cells, by inducing apoptosis and cell cycle arrest.[8][20] It appears to have less cytotoxicity on normal breast cells.[8]

  • CADD522: Initially identified as an inhibitor of the RUNX2 transcription factor, CADD522 also inhibits mitochondrial oxidative phosphorylation by decreasing the oxygen consumption rate (OCR) and ATP production.[9] It has been shown to increase intracellular reactive oxygen species (ROS) levels.[9] Its anti-tumor activity may be a result of both on-target (RUNX2 inhibition) and off-target (ATP synthase inhibition) effects.[21]

Conclusion

A variety of potent and specific inhibitors of oxidative phosphorylation are available as alternatives to this compound. The choice of inhibitor will depend on the specific research question, the experimental system, and the desired mechanism of action. This guide provides a framework for selecting and validating these alternatives, enabling researchers to further elucidate the intricate role of mitochondrial metabolism in health and disease.

References

Cross-Validation of Rutamycin's Mitochondrial Effects with Genetic Models of ATP Synthase Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the study of mitochondrial function and pathology, both pharmacological inhibitors and genetic models are indispensable tools. This guide provides a comprehensive cross-validation of the effects of Rutamycin, a potent inhibitor of mitochondrial ATP synthase, with the phenotypes observed in genetic models harboring mutations in ATP synthase subunits. By objectively comparing their performance based on experimental data, this guide aims to assist researchers, scientists, and drug development professionals in selecting the appropriate model for their specific research questions.

Introduction to ATP Synthase Inhibition

Mitochondrial ATP synthase (also known as Complex V) is a critical enzyme in cellular energy metabolism, responsible for the synthesis of ATP through oxidative phosphorylation. Its inhibition, either by pharmacological agents like this compound or through genetic mutations, leads to a cascade of cellular events, including decreased ATP production, altered mitochondrial respiration, and activation of compensatory signaling pathways. This compound, a macrolide antibiotic, specifically binds to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting ATP synthesis.[1] Genetic models, on the other hand, often involve mutations in mitochondrial DNA (mtDNA) genes encoding ATP synthase subunits, such as MT-ATP6 and MT-ATP8, which can lead to a range of mitochondrial diseases.[2][3]

Comparative Analysis of Pharmacological vs. Genetic Inhibition

To provide a clear comparison, the following tables summarize quantitative data from studies utilizing either this compound or genetic models of ATP synthase deficiency. While direct comparative studies are limited, this guide synthesizes data from multiple sources to offer a cross-validation of their effects on key bioenergetic parameters.

Table 1: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

ParameterThis compound TreatmentGenetic Model (MT-ATP6 Mutation)Key Observations & Inferences
Basal Respiration Significantly DecreasedSignificantly ImpairedBoth pharmacological and genetic inhibition of ATP synthase lead to a reduction in the basal rate of oxygen consumption, indicating a decreased reliance on oxidative phosphorylation for cellular energy needs at rest.
ATP-Linked Respiration AbolishedSeverely ReducedAs expected, both models show a dramatic decrease in the portion of basal respiration dedicated to ATP synthesis, confirming the direct inhibition of ATP synthase.
Maximal Respiration Significantly DecreasedImpairedThe maximal respiratory capacity is compromised in both scenarios, suggesting that the inhibition of ATP synthase creates a bottleneck in the electron transport chain, limiting the cell's ability to respond to increased energy demands.[4]
Proton Leak Unchanged or Slightly IncreasedVariableThe effect on proton leak can vary. While direct inhibition by this compound may not immediately alter the intrinsic proton permeability of the inner mitochondrial membrane, long-term dysfunction in genetic models can lead to compensatory changes or mitochondrial damage that affects proton leak.
Spare Respiratory Capacity Significantly ReducedReducedThe reduced spare respiratory capacity in both models highlights the diminished cellular bioenergetic reserve, making cells more vulnerable to stress.

Data synthesized from multiple studies. Absolute values are context-dependent (cell type, mutation, drug concentration). For detailed methodologies, refer to the Experimental Protocols section.

Table 2: Effects on Cellular Energetics and Metabolism

ParameterThis compound TreatmentGenetic Model (MT-ATP6 Mutation)Key Observations & Inferences
Cellular ATP Levels Significantly DecreasedSignificantly DecreasedThe primary and most direct consequence of ATP synthase inhibition is a drop in cellular ATP levels, forcing cells to rely on alternative energy sources.[5]
Glycolytic Rate (ECAR) Increased (Compensatory)Increased (Compensatory)To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis, leading to increased lactate production and extracellular acidification.
Mitochondrial Membrane Potential (ΔΨm) Hyperpolarization (initially)Variable (can be increased or decreased)Inhibition of proton flow through ATP synthase can initially lead to a buildup of the proton gradient and hyperpolarization of the mitochondrial membrane. However, in genetic models, chronic dysfunction can lead to membrane instability and depolarization.
Reactive Oxygen Species (ROS) Production IncreasedIncreasedThe disruption of the electron transport chain and hyperpolarization of the mitochondrial membrane can lead to increased production of reactive oxygen species in both models.[4]

Data synthesized from multiple studies. For detailed methodologies, refer to the Experimental Protocols section.

Signaling Pathways and Cellular Responses

The inhibition of ATP synthase, whether by this compound or genetic mutation, triggers a complex network of signaling pathways aimed at restoring cellular homeostasis.

ATP_Synthase_Inhibition_Pathway cluster_inhibition Inhibition Source cluster_mitochondria Mitochondrion cluster_cellular_response Cellular Response This compound This compound ATP_Synthase ATP Synthase (Complex V) This compound->ATP_Synthase blocks proton channel Genetic_Mutation Genetic Mutation (e.g., MT-ATP6) Genetic_Mutation->ATP_Synthase impairs function Proton_Gradient Proton Gradient ATP_Synthase->Proton_Gradient inhibition leads to buildup ATP_Production ATP Production ATP_Synthase->ATP_Production synthesizes ETC Electron Transport Chain ETC->Proton_Gradient generates Proton_Gradient->ATP_Synthase drives ROS_Production ROS Production Proton_Gradient->ROS_Production buildup increases MMP Mitochondrial Membrane Potential (ΔΨm) Proton_Gradient->MMP contributes to AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation low levels activate Autophagy_Mitophagy Autophagy/Mitophagy ROS_Production->Autophagy_Mitophagy Altered_Gene_Expression Altered Gene Expression ROS_Production->Altered_Gene_Expression Glycolysis_Upregulation Glycolysis Upregulation AMPK_Activation->Glycolysis_Upregulation AMPK_Activation->Autophagy_Mitophagy AMPK_Activation->Altered_Gene_Expression

Caption: Signaling cascade following ATP synthase inhibition.

A primary sensor of cellular energy status, AMP-activated protein kinase (AMPK), is activated in response to decreased ATP levels.[6] AMPK activation initiates a metabolic shift towards catabolic processes to generate ATP, most notably the upregulation of glycolysis.[6] Furthermore, the accumulation of dysfunctional mitochondria and increased ROS production can trigger quality control mechanisms such as autophagy and mitophagy to remove damaged organelles.

Experimental Protocols

1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function in response to ATP synthase inhibition.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in Seahorse XF plate Incubate 2. Incubate overnight Seed_Cells->Incubate Assay_Medium 3. Replace with assay medium Incubate->Assay_Medium Calibrate 4. Calibrate sensor cartridge Assay_Medium->Calibrate Basal 5. Measure Basal OCR Calibrate->Basal Oligomycin 6. Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligomycin FCCP 7. Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_AA 8. Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Parameters 9. Calculate: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Spare Capacity Rot_AA->Parameters

Caption: Workflow for Seahorse XF Mito Stress Test.

  • Cell Seeding: Cells are seeded at an optimal density in a Seahorse XF cell culture microplate.

  • Incubation: Cells are allowed to adhere and equilibrate overnight.

  • Assay Medium: The growth medium is replaced with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Instrument Calibration: The Seahorse XF Analyzer sensor cartridge is calibrated.

  • Assay Execution: The cell plate is placed in the analyzer, and basal OCR is measured. Subsequently, a series of compounds are injected sequentially:

    • Oligomycin (or this compound): To inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Key parameters of mitochondrial function are calculated from the OCR measurements.

2. Measurement of Cellular ATP Levels

This protocol describes a common method for quantifying cellular ATP using a luciferase-based assay.

ATP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Seed_Cells 1. Seed cells in a 96-well plate Treat 2. Apply treatment (e.g., this compound) or use genetic model cells Seed_Cells->Treat Lyse 3. Lyse cells to release ATP Treat->Lyse Add_Reagent 4. Add luciferase/ luciferin reagent Lyse->Add_Reagent Incubate_Dark 5. Incubate in the dark Add_Reagent->Incubate_Dark Read_Luminescence 6. Measure luminescence using a plate reader Incubate_Dark->Read_Luminescence Calculate_ATP 8. Calculate ATP concentration Read_Luminescence->Calculate_ATP Standard_Curve 7. Generate ATP standard curve Standard_Curve->Calculate_ATP

Caption: Workflow for a luciferase-based ATP assay.

  • Cell Culture and Treatment: Cells (wild-type treated with this compound or genetic model cells and their corresponding controls) are cultured in a multi-well plate.

  • Cell Lysis: A lysis buffer is added to the cells to release intracellular ATP.

  • Luciferase Reaction: A reagent containing luciferase and its substrate, luciferin, is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light.

  • Luminescence Measurement: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer or a multi-mode plate reader.

  • Quantification: The ATP concentration in the samples is determined by comparing the luminescence readings to a standard curve generated with known ATP concentrations.[7]

Conclusion: Choosing the Right Model

The cross-validation of data from this compound treatment and genetic models of ATP synthase deficiency reveals a high degree of concordance in their primary effects on cellular bioenergetics. Both approaches effectively reduce mitochondrial ATP synthesis, leading to a compensatory shift towards glycolysis and the activation of cellular stress responses.

  • This compound offers a powerful tool for inducing acute and titratable inhibition of ATP synthase, allowing for the study of immediate cellular responses to energy stress. It is particularly useful for dose-response studies and for investigating the effects of transient ATP synthase inhibition.

  • Genetic models , such as cell lines or mice with mutations in MT-ATP6, provide a means to study the chronic consequences of ATP synthase dysfunction. These models are invaluable for understanding the long-term adaptations and pathological mechanisms associated with inherited mitochondrial diseases.

The choice between a pharmacological or genetic model will ultimately depend on the specific research question. For studying the acute signaling events and metabolic reprogramming following ATP synthase inhibition, this compound is an excellent choice. For investigating the developmental and degenerative aspects of chronic mitochondrial disease, genetic models are more appropriate. Ideally, a combination of both approaches can provide a robust and comprehensive understanding of the multifaceted roles of ATP synthase in health and disease.

References

A Comparative Analysis of Rutamycin's Efficacy in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of mitochondrial inhibitors is crucial for robust experimental design and interpretation. Rutamycin, a macrolide antibiotic produced by Streptomyces rutgersensis, is a potent and widely used inhibitor of F₀F₁ ATP synthase, a critical enzyme in oxidative phosphorylation.[1][2] This guide provides an objective comparison of this compound's performance with its structural analogs, the oligomycins, supported by experimental data.

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its inhibitory effect by binding to the F₀ subunit of the F₀F₁ ATP synthase complex.[1] This complex, also known as Complex V of the electron transport chain, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton motive force generated by electron transport. By binding to the F₀ proton pore, this compound blocks the flow of protons, thereby inhibiting ATP synthesis.[3] This action effectively uncouples oxidative phosphorylation from the electron transport chain.[2]

The signaling pathway diagram below illustrates the point of inhibition.

cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase (Complex V) Complex I Complex I Complex II Complex II Complex I->Complex II CoQ CoQ Complex II->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV H_in H⁺ (Intermembrane Space) F0 F₀ Subunit F1 F₁ Subunit F0->F1 Proton Channel H_out H⁺ (Matrix) ATP ATP F1->ATP H_in->F0 Proton Flow ADP_Pi ADP + Pi ADP_Pi->F1 This compound This compound This compound->F0 Inhibits

Mechanism of this compound Inhibition.

Quantitative Comparison of Inhibitory Efficacy

This compound is part of the oligomycin complex, which includes isomers such as Oligomycin A, B, and C.[1] While all are inhibitors of ATP synthase, their potencies vary. Foundational research by Lardy et al. provides a quantitative comparison of their inhibitory activities on dinitrophenol-stimulated ATPase activity in beef heart mitochondria.[1]

The data clearly indicates that this compound and Oligomycin B are the most potent inhibitors among the tested compounds.[1]

CompoundRelative Concentration for 50% Inhibition (I₅₀)
This compound 1.0
Oligomycin A1.5
Oligomycin B1.0
Oligomycin C10.0
Data adapted from Lardy, H. A., et al. (1965). Biochemistry, 4(3), 552–560.[1]

Antifungal Spectrum of this compound

Beyond its use as a biochemical tool, this compound also possesses antifungal properties.[4] The following table summarizes its in vitro minimum inhibitory concentration (MIC) against various fungal species.

Test OrganismMinimum Inhibitory Concentration (µg/mL)
Pellicularia filamentosa25.0
Penicillium expansum6.25
Phoma pigmentovora3.13
Polyporus ostreatus6.25
Pullularia sp.0.78
Pythium irregulare0.4
Sclerotinia fructicola0.78
Trichophyton interdigitale3.13
Trichophyton rubrum1.56
Trichophyton mentagrophytes25.0
Verticillium albo-atrum0.78
Data from U.S. Patent 3,310,468.[4]

Experimental Protocols

The primary application of this compound in research is to probe mitochondrial function, often through high-resolution respirometry (HRR).[5] A common experimental approach is the mitochondrial stress test.

Mitochondrial Stress Test Protocol

This protocol is designed to measure key parameters of mitochondrial function by sequentially adding different inhibitors and uncouplers.

Objective: To determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Permeabilized cells or isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros O2k)

  • This compound (or other ATP synthase inhibitor)

  • Electron transport chain uncoupler (e.g., CCCP, FCCP)

  • Complex I and III inhibitors (e.g., Rotenone and Antimycin A)

Procedure:

  • Calibration: Calibrate the respirometer according to the manufacturer's instructions.

  • Baseline Measurement: Add permeabilized cells or mitochondria to the respiration medium in the chamber and record the basal oxygen consumption rate (OCR).

  • ATP Synthase Inhibition: Add this compound to inhibit ATP synthase. The resulting drop in OCR represents the portion of basal respiration that was being used to drive ATP synthesis.

  • Maximal Respiration: Sequentially titrate an uncoupler (e.g., CCCP) into the chamber. This collapses the proton gradient, forcing the electron transport chain to work at its maximum capacity. The resulting peak OCR is the maximal respiration rate.

  • Non-Mitochondrial Respiration: Add inhibitors of Complex I (Rotenone) and Complex III (Antimycin A) to shut down the electron transport chain. The remaining OCR is attributed to non-mitochondrial processes.

The workflow for this experimental protocol is visualized below.

start Start: Add Permeabilized Cells/ Mitochondria to Chamber measure_basal Measure Basal Oxygen Consumption Rate (OCR) start->measure_basal add_this compound Inject this compound (Inhibits ATP Synthase) measure_basal->add_this compound measure_atp_linked Measure OCR to determine ATP-linked Respiration add_this compound->measure_atp_linked add_uncoupler Titrate Uncoupler (e.g., CCCP) to induce Maximal Respiration measure_atp_linked->add_uncoupler measure_maximal Measure Maximal OCR add_uncoupler->measure_maximal add_etc_inhibitors Inject Rotenone & Antimycin A (Inhibits ETC) measure_maximal->add_etc_inhibitors measure_non_mito Measure Non-Mitochondrial Respiration add_etc_inhibitors->measure_non_mito end End of Experiment measure_non_mito->end

Workflow for a Mitochondrial Stress Test.

Comparison with Alternatives

The choice of an ATP synthase inhibitor can significantly impact experimental outcomes. Based on available data, this compound and Oligomycin B are the most potent inhibitors of mitochondrial ATP synthase, followed by Oligomycin A.[1] Oligomycin C is considerably less active.[1] For experiments requiring maximal inhibition at the lowest possible concentration, this compound or Oligomycin B are the preferred choices.[1] However, Oligomycin A is also highly effective and commonly used.[1] It is important to note that while these compounds share a core mechanism, subtle differences in their binding and off-target effects could be relevant for specific experimental contexts.

The logical workflow for selecting an appropriate inhibitor is outlined below.

start Define Experimental Goal: Inhibition of F₀F₁ ATP Synthase potency_req Is maximal potency at the lowest concentration required? start->potency_req select_high Select this compound or Oligomycin B potency_req->select_high Yes select_standard Oligomycin A is a suitable and effective option potency_req->select_standard No yes_potency Yes no_potency No consider_low Avoid Oligomycin C due to its significantly lower potency select_high->consider_low select_standard->consider_low

Decision workflow for inhibitor selection.

References

A Comparative Guide to Confirming Rutamycin Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the engagement of Rutamycin with its target, the mitochondrial F1Fo-ATP synthase, in a cellular context. This compound, a potent inhibitor of oxidative phosphorylation, serves as a critical tool in studying mitochondrial bioenergetics and as a potential therapeutic agent. Verifying its direct interaction with ATP synthase within the complex cellular environment is crucial for validating its mechanism of action and interpreting experimental results.

Comparison of Target Engagement Methodologies

Several distinct methodologies can be employed to confirm this compound's target engagement, each with its own set of advantages and limitations. The choice of method will depend on the specific experimental goals, available resources, and the desired level of quantitative detail.

Method Principle Pros Cons Typical Readout
Biochemical ATP Synthase Activity Assay Measures the enzymatic activity of isolated mitochondria or purified ATP synthase in the presence of an inhibitor.Direct measurement of target inhibition; quantitative IC50 determination.Requires mitochondrial isolation, which can alter the native environment; indirect measure of intracellular engagement.Spectrophotometric or luminescent signal proportional to ATP hydrolysis or synthesis.
Cellular Respiration Assay (e.g., Seahorse XF) Measures the oxygen consumption rate (OCR) of intact cells in real-time, allowing for the assessment of mitochondrial respiration inhibition.Provides a functional readout of target engagement in live cells; high-throughput compatible.Indirect measure of target binding; can be influenced by off-target effects on cellular metabolism.Real-time changes in OCR.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Label-free method that can be performed in intact cells and tissues; provides direct evidence of target binding.[1][2]Can be low-throughput (Western blot-based); may not be suitable for all proteins or ligands.[2]Quantification of soluble protein after heat treatment (Western blot, ELISA, or mass spectrometry).
Photoaffinity Labeling Utilizes a photo-reactive analog of the drug to covalently crosslink to its target upon UV irradiation.Provides direct evidence of binding and can identify the specific binding site; can be used for target identification.[3]Requires synthesis of a specialized probe; potential for non-specific crosslinking.Detection of the labeled protein via a tag (e.g., biotin or fluorophore).
Activity-Based Protein Profiling (ABPP) Employs chemical probes that covalently bind to the active site of a class of enzymes.Can profile the activity of entire enzyme families; can be used for target discovery and selectivity profiling.[4]Requires a suitable reactive probe for the target enzyme class; may not be available for all targets.Gel-based fluorescence scanning or mass spectrometry-based proteomics.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its close analog, Oligomycin A, obtained through various methods. These values can vary depending on the specific experimental conditions and cell types used.

Compound Assay Type Parameter Value Cell/System
This compoundBiochemical ATPase ActivityRelative Inhibitory Concentration (IC50)Potent inhibitor (comparable to Oligomycin B)Beef heart mitochondria
Oligomycin ABiochemical ATPase ActivityIC50~2 nMBovine heart submitochondrial particles
This compoundCellular Respiration (Seahorse)EC50Cell-type dependentVarious cell lines
Oligomycin ACellular Respiration (Seahorse)EC50~1 µMVarious cell lines

Experimental Protocols

Biochemical ATP Synthase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[5][6]

Principle: The assay measures the hydrolysis of ATP to ADP by ATP synthase. The production of ADP is coupled to the oxidation of NADH to NAD+, which is monitored by a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria

  • ATP Synthase Assay Buffer

  • ATP solution

  • ATP Synthase Converter and Enzyme Mix

  • NADH

  • Oligomycin (as a control inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare mitochondrial lysates according to standard protocols.

  • Prepare a reaction mix containing Assay Buffer, ATP Synthase Converter, Enzyme Mix, and NADH.

  • Add the mitochondrial lysate to the wells of the microplate.

  • To determine the specific ATP synthase activity, prepare parallel wells with and without a known ATP synthase inhibitor (e.g., Oligomycin).

  • Initiate the reaction by adding ATP to all wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals for at least 30 minutes.

  • Calculate the rate of NADH oxidation (decrease in A340/min). The ATP synthase-specific activity is the difference between the rates in the absence and presence of the specific inhibitor.

Cellular Respiration Assay (Seahorse XF Analyzer)

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in intact cells using the Agilent Seahorse XF platform.[7][8][9]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting compounds that modulate the electron transport chain, key parameters of mitochondrial function can be determined.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

  • Adherent cells of interest

  • Culture medium

  • Seahorse XF Assay Medium

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • CO2-free incubator

Procedure:

  • Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a CO2-free incubator for 1 hour.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant.

  • Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired concentrations.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to detect the thermal stabilization of ATP synthase upon this compound binding.[1][2]

Principle: Binding of this compound to ATP synthase increases its thermal stability. By heating cell lysates to various temperatures, the soluble fraction of ATP synthase can be quantified, with a higher amount of soluble protein at elevated temperatures indicating stabilization.

Materials:

  • Cultured cells

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer with protease inhibitors

  • This compound

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for a subunit of ATP synthase (e.g., ATP5A)

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble ATP synthase in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway: Mitochondrial Electron Transport and ATP Synthesis

The following diagram illustrates the flow of electrons through the electron transport chain (ETC), the generation of a proton gradient, and the synthesis of ATP by ATP synthase. This compound's inhibitory action on the Fo subunit of ATP synthase is also depicted.

Mitochondrial_Respiration cluster_ATPSynthesis ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- IntermembraneSpace Intermembrane Space (High H+) ComplexI->IntermembraneSpace H+ NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->IntermembraneSpace H+ ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ComplexIV->IntermembraneSpace H+ Water H2O ComplexIV->Water ATPSynthase ATP Synthase (Complex V) IntermembraneSpace->ATPSynthase H+ ATP ATP ATPSynthase->ATP Matrix Mitochondrial Matrix (Low H+) ATPSynthase->Matrix H+ ProtonGradient Proton Gradient ADP_Pi ADP + Pi ADP_Pi->ATPSynthase This compound This compound This compound->ATPSynthase Inhibits Fo subunit NADH NADH NADH->ComplexI 2e- Succinate Succinate Succinate->ComplexII 2e- Oxygen O2 Oxygen->ComplexIV 4e-

Caption: Mitochondrial electron transport chain and ATP synthesis pathway, showing the inhibitory effect of this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps in a Western blot-based CETSA experiment to confirm this compound target engagement.

CETSA_Workflow start Start: Cultured Cells treatment Treat cells with this compound or vehicle control start->treatment harvest Harvest and wash cells treatment->harvest lysis Lyse cells (e.g., freeze-thaw) harvest->lysis heating Heat lysates to a range of temperatures lysis->heating centrifugation Centrifuge to pellet aggregated proteins heating->centrifugation supernatant Collect supernatant (soluble proteins) centrifugation->supernatant analysis Analyze by SDS-PAGE and Western Blot supernatant->analysis quantification Quantify band intensity and plot melting curve analysis->quantification end End: Confirmation of Target Engagement quantification->end Target_Engagement_Logic cluster_evidence Converging Evidence hypothesis Hypothesis: This compound binds to and inhibits ATP synthase in cells biochemical Biochemical Assay: This compound inhibits ATP synthase activity in vitro hypothesis->biochemical Test 1 cellular_resp Cellular Respiration Assay: This compound decreases oxygen consumption in cells hypothesis->cellular_resp Test 2 cetsa CETSA: This compound stabilizes ATP synthase in cells hypothesis->cetsa Test 3 photoaffinity Photoaffinity Labeling: This compound analog covalently labels ATP synthase hypothesis->photoaffinity Test 4 conclusion Conclusion: Confirmed target engagement of this compound with ATP synthase biochemical->conclusion cellular_resp->conclusion cetsa->conclusion photoaffinity->conclusion

References

A Comparative Guide to Mitochondrial Complex Inhibitors: Rutamycin vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a cornerstone of numerous pathologies, making the modulation of mitochondrial activity a critical area of research. This guide provides an objective comparison of Rutamycin, a potent inhibitor of ATP synthase, with other widely used mitochondrial complex inhibitors. By examining their mechanisms of action, inhibitory concentrations, and impacts on cellular signaling, this document serves as a comprehensive resource for selecting the appropriate tool to investigate mitochondrial bioenergetics.

Introduction to Mitochondrial Respiration and its Inhibition

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrate cellular respiration and ATP production. The ETC's primary function is to transfer electrons through a series of redox reactions, creating a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V). Specific inhibitors targeting different complexes of the ETC are invaluable tools for dissecting mitochondrial function and dysfunction.

This guide focuses on the following key inhibitors:

  • This compound (Oligomycin D): An inhibitor of ATP synthase (Complex V).

  • Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase).

  • Antimycin A: An inhibitor of Complex III (cytochrome c reductase).

  • FCCP and CCCP: Uncoupling agents that dissipate the mitochondrial membrane potential.

Mechanism of Action and Binding Sites

The efficacy and specific effects of these inhibitors are dictated by their unique mechanisms of action and their binding sites within the mitochondrial machinery.

  • This compound (Oligomycin D): this compound is a macrolide antibiotic that belongs to the oligomycin family.[1][2] It inhibits ATP synthase by binding to the F₀ subunit, effectively blocking the proton channel necessary for the phosphorylation of ADP to ATP.[3] This inhibition of ATP synthesis leads to a reduction in electron flow through the ETC.[3]

  • Rotenone: This naturally occurring isoflavonoid is a potent and specific inhibitor of Complex I.[4] It blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).[5][6]

  • Antimycin A: An antibiotic produced by Streptomyces species, Antimycin A inhibits Complex III.[7] It binds to the Qi site of cytochrome c reductase, blocking the oxidation of ubiquinol and disrupting the Q-cycle, which halts cellular respiration.[7][8] This disruption also leads to increased ROS production.[9]

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenylhydrazone): These are protonophores that act as uncoupling agents.[10][11] They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[10] This uncoupling leads to an uncontrolled increase in oxygen consumption as the ETC works to re-establish the gradient, without producing ATP.[12]

Data Presentation: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the IC50 values for this compound and other inhibitors across various cell lines and experimental conditions. It is important to note that these values can vary depending on the cell type, metabolic state, and assay conditions.

InhibitorTarget ComplexCell LineIC50 ValueReference
This compound (Oligomycin D) ATP Synthase (Complex V)Multiple human cell lines< 100 nM[13]
Oligomycin A ATP Synthase (Complex V)MCF7~100 nM[14]
Oligomycin A ATP Synthase (Complex V)MDA-MB-231~5-10 µM[14]
Rotenone Complex IMultiple human cell lines< 100 nM[13]
Rotenone Complex ISH-SY5Y~25 nM (for succinyl-CoA inhibition)[15]
Rotenone Complex ICardiac sarcoplasmic reticulum3.4 nM (for NADH oxidation)[4]
Antimycin A Complex IIIHeLa~50 µM[16]
Antimycin A Complex IIIHuman Pulmonary Fibroblast (HPF)~150 µM[17]
Antimycin A Complex IIIL6 (rat skeletal myoblasts) - glucose media>10 µM[18]
Antimycin A Complex IIIL6 (rat skeletal myoblasts) - galactose media~2 µM[18]
Antimycin A Complex IIIH9c2 (rat heart myoblasts) - glucose media~5 µM[18]
Antimycin A Complex IIIH9c2 (rat heart myoblasts) - galactose media~0.5 µM[18]
Antimycin A Complex IIIHepG2 (human liver cancer) - glucose media~1 µM[18]
Antimycin A Complex IIIHepG2 (human liver cancer) - galactose media~0.05 µM[18]
FCCP UncouplerIntact mitochondria0.04 µM (EC50 for uncoupling)[19]

Signaling Pathways and Cellular Consequences

Inhibition of the mitochondrial ETC has profound effects on cellular signaling, often leading to apoptosis, altered metabolism, and the activation of stress response pathways.

Key Signaling Pathways Affected by Mitochondrial Inhibitors
  • Apoptosis: All the discussed inhibitors can induce apoptosis, primarily through the intrinsic pathway. Inhibition of the ETC leads to the release of cytochrome c from the mitochondria, activating caspases and initiating programmed cell death.[6][7][20]

  • Reactive Oxygen Species (ROS) Production: Inhibition of Complex I (Rotenone) and Complex III (Antimycin A) leads to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS.[6][9][17] This oxidative stress can damage cellular components and trigger apoptotic signaling.

  • mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is often inhibited by mitochondrial dysfunction. Rotenone has been shown to inhibit the mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways.[6]

  • AMPK Pathway: As ATP levels decrease due to mitochondrial inhibition, the energy sensor AMP-activated protein kinase (AMPK) is activated.[21] Oligomycin treatment leads to the phosphorylation and activation of AMPK.[21]

  • Integrated Stress Response (ISR): CCCP-induced mitochondrial dysfunction activates the ISR, characterized by the phosphorylation of eIF2α and the expression of ATF4 and CHOP proteins.[22]

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors cluster_effects Cellular Effects Complex I Complex I Complex III Complex III Complex I->Complex III e- ROS ROS Production Complex I->ROS e- leak Proton Gradient Proton Gradient Complex III->Proton Gradient H+ pumping Complex III->ROS e- leak Complex V ATP Synthase (Complex V) ATP ATP Complex V->ATP synthesis ATP_depletion ATP Depletion Complex V->ATP_depletion Proton Gradient->Complex V H+ flow Proton Gradient->ATP_depletion Rotenone Rotenone Rotenone->Complex I inhibits AntimycinA Antimycin A AntimycinA->Complex III inhibits This compound This compound This compound->Complex V inhibits FCCP_CCCP FCCP / CCCP FCCP_CCCP->Proton Gradient dissipates Apoptosis Apoptosis ROS->Apoptosis mTOR_inhibition mTOR Inhibition ROS->mTOR_inhibition AMPK_activation AMPK Activation AMPK_activation->mTOR_inhibition ATP_depletion->Apoptosis ATP_depletion->AMPK_activation

Caption: Overview of mitochondrial inhibitor action and downstream effects.

Experimental Protocols

Accurate and reproducible data are paramount in mitochondrial research. The following section outlines a standard protocol for a mitochondrial stress test using a Seahorse XF Analyzer, a common platform for measuring cellular respiration.

Seahorse XF Cell Mito Stress Test Protocol

This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23][24][25]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)[24]

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[25]

  • Mitochondrial inhibitors:

    • Oligomycin (e.g., 1.0-2.0 µM final concentration)[25]

    • FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization)[25]

    • Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each)[25]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[24]

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin in port A, FCCP in port B, and Rotenone/Antimycin A in port C).

  • Seahorse XF Analyzer Operation:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin.

    • Maximal Respiration: The maximum OCR achieved after the injection of FCCP.

    • Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A.

cluster_workflow Seahorse XF Mito Stress Test Workflow Start Start Seed_Cells Seed Cells in XF Plate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Prepare_Assay Prepare Assay (Medium Change, Load Drugs) Seed_Cells->Prepare_Assay Hydrate_Cartridge->Prepare_Assay Run_Assay Run Seahorse XF Analyzer Prepare_Assay->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Measurement of Oxygen Consumption in Isolated Mitochondria

For more direct assessment of mitochondrial function, experiments can be performed on isolated mitochondria.

Materials:

  • Clark-type oxygen electrode or a Seahorse XF Analyzer.[26][27]

  • Respiration Buffer: Typically contains sucrose, mannitol, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA.[26]

  • Substrates (e.g., pyruvate, malate, succinate, ADP).[27]

  • Mitochondrial inhibitors.

Procedure (using a Clark-type electrode): [27]

  • Isolation of Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Chamber Setup: Add air-saturated respiration buffer to the electrode chamber at the desired temperature.

  • Baseline Measurement: Record a stable baseline of oxygen concentration.

  • Substrate Addition: Add mitochondrial substrates (e.g., pyruvate and malate for Complex I-driven respiration) and record the state 2 respiration rate.

  • State 3 Respiration: Add a known amount of ADP to initiate state 3 respiration (active ATP synthesis) and measure the increased rate of oxygen consumption.

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to state 4 (resting state).

  • Inhibitor Titration: Add the desired inhibitor in a stepwise manner to determine its effect on different respiratory states.

  • Uncoupled Respiration: Add an uncoupler like FCCP to measure the maximal respiration rate.

cluster_logic Logical Flow of Mitochondrial Respiration States Start Start Add_Mitochondria Add Isolated Mitochondria + Substrates Start->Add_Mitochondria State2 State 2 Respiration (Substrate only) Add_Mitochondria->State2 Add_ADP Add ADP State2->Add_ADP State3 State 3 Respiration (Active ATP Synthesis) Add_ADP->State3 ADP_Consumed ADP Consumed State3->ADP_Consumed State4 State 4 Respiration (Resting State) ADP_Consumed->State4 Add_Inhibitor Add Inhibitor State4->Add_Inhibitor Inhibited_Respiration Inhibited Respiration Add_Inhibitor->Inhibited_Respiration End End Inhibited_Respiration->End

Caption: Logical flow for measuring mitochondrial respiration states.

Conclusion

This compound, as a potent inhibitor of ATP synthase, is a valuable tool for studying mitochondrial bioenergetics. Its mechanism is distinct from inhibitors of the electron transport chain complexes, such as Rotenone and Antimycin A, and from uncouplers like FCCP and CCCP. The choice of inhibitor should be guided by the specific research question. For instance, to study the direct consequences of ATP synthesis inhibition, this compound or Oligomycin would be the inhibitor of choice. To investigate the effects of impaired electron flow and ROS production from specific sites, Rotenone or Antimycin A would be more appropriate. Uncouplers are ideal for studying the effects of maximal respiratory capacity and the dissipation of the mitochondrial membrane potential. By understanding the nuances of these inhibitors, researchers can more effectively design experiments to unravel the complexities of mitochondrial function in health and disease.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Rutamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Rutamycin, ensuring laboratory safety and environmental protection.

This compound, a macrolide antibiotic derived from Streptomyces rutgersensis, is a valuable tool in cytochemistry for inhibiting various ATPases and uncoupling oxidative phosphorylation.[1][2] However, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat.[3] In the event of a spill, the area should be contained and cleaned up immediately to minimize exposure.[3]

This compound Waste Characterization and Disposal

This compound is classified as a hazardous substance, being fatal if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, all this compound waste, regardless of concentration, must be treated as hazardous chemical waste.

Key Hazard Information for this compound:

Hazard CategoryClassificationPrecautionary Statement
Acute Oral Toxicity Category 2H300: Fatal if swallowed.[4]
Acute Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.[4]
Chronic Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.[4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other laboratory waste streams.[3] All materials that have come into contact with this compound, including stock solutions, used cell culture media, pipette tips, flasks, and gloves, should be segregated as hazardous chemical waste.[3]

  • Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be kept closed except when adding waste.[6]

  • Labeling: The hazardous waste container must be accurately labeled with a hazardous waste tag detailing its contents, including the name "this compound" and the associated hazards.[6]

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[6] Secondary containment should be used for liquid waste to prevent spills.[6]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4] Never dispose of this compound down the drain or in the regular trash.[6][7]

  • Empty Containers: Empty this compound containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[6] After rinsing and air-drying, the labels on the container must be defaced or removed before disposal as solid waste.[6]

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Rutamycin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Solid & Liquid) ppe->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Secure Area with Secondary Containment containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rutamycin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Rutamycin, a potent macrolide antibiotic. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment.

This compound is classified as a hazardous substance with acute toxicity if inhaled or in contact with skin, and it may pose a risk to fertility or an unborn child.[1] Therefore, stringent safety measures are not merely recommended but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations and general best practices for handling hazardous chemicals.

PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Check for leaks before use.[3]Prevents dermal absorption, a primary route of exposure.[2] this compound is harmful in contact with skin.[1]
Body Protection Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[4][5] An apron may be required for spill protection.[2]Minimizes skin contact with dust or splashes.[2] Contaminated clothing should be removed immediately.[1]
Eye Protection Tight-fitting, non-fogging chemical splash goggles or a full-face shield.[3][5]Protects eyes from dust particles and accidental splashes.
Respiratory Protection A respirator is recommended when handling the powder form, especially outside of a ventilated enclosure, to avoid breathing dust.[1][6]This compound is harmful if inhaled.[1] A respirator will prevent inhalation of airborne particles.
Foot Protection Chemical-resistant, closed-toe shoes or boots.[5] Pant legs should be worn outside of boots.[3][5]Protects feet from spills and prevents chemicals from entering footwear.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, dry, and well-ventilated place.[1]

  • The recommended storage temperature is 2 - 8 °C.[1]

  • Keep the compound in a locked area accessible only to authorized personnel.[1]

2. Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid generating dust.[1]

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

3. Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1] Seek medical attention if you feel unwell.[1]
Eye Contact Rinse out with plenty of water.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist.[1]
Inhalation Move the person to fresh air.[1] If breathing has stopped, provide artificial respiration.[1] Call a physician immediately.[1]
Ingestion Immediately make the victim drink water (two glasses at most).[1] Consult a physician.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a suitable container for disposal.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the product to enter drains.

  • All waste materials should be collected in clearly labeled, sealed containers.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store Securely (2-8°C, Locked) Receive->Store DonPPE Don Appropriate PPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose as Hazardous Waste Segregate->Dispose DoffPPE Doff PPE Dispose->DoffPPE Spill Spill Exposure Exposure

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.